MeOSuc-AAPV-CMK
Description
prevents elastase-induced emphysema
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDFLJMBAYGGC-XLPNERPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215459 | |
| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65144-34-5 | |
| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65144-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MeOSuc-AAPV-CMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible inhibitor of several serine proteases, with a primary focus on human neutrophil elastase (HNE). This technical guide delineates the core mechanism of action of this compound, providing a detailed overview of its molecular interactions, inhibitory kinetics, and the experimental protocols required for its characterization. The specificity of this inhibitor is conferred by its tetrapeptide sequence, which mimics the substrate recognition site of its target enzymes. The irreversible inhibition is achieved through the covalent modification of key active site residues by the chloromethyl ketone moiety. This document aims to serve as a comprehensive resource for researchers employing this compound in their studies.
Introduction
This compound is a synthetic peptide chloromethyl ketone that has been widely utilized as a tool compound in the study of serine protease-mediated pathologies.[1] Serine proteases, such as human neutrophil elastase (HNE), cathepsin G, and proteinase 3, are crucial components of the innate immune response but can also contribute to tissue damage in various inflammatory diseases when their activity is dysregulated.[2][3][4] The tetrapeptide sequence, Ala-Ala-Pro-Val, is designed to specifically target HNE, a key enzyme involved in the degradation of extracellular matrix proteins.[5] The chloromethyl ketone (CMK) functional group is a reactive electrophile that forms a stable covalent bond with active site residues of the target protease, leading to irreversible inhibition.[1]
Core Mechanism of Action
The inhibitory activity of this compound is a two-step process involving initial non-covalent binding followed by irreversible covalent modification of the enzyme's active site.
Specificity and Initial Binding
The peptide portion of this compound, specifically the Ala-Ala-Pro-Val sequence, is responsible for its high affinity and specificity towards neutrophil elastase. This sequence mimics the preferred substrate of HNE, allowing the inhibitor to bind tightly within the enzyme's active site cleft. This initial, reversible binding is a prerequisite for the subsequent irreversible inactivation.
Irreversible Covalent Inhibition
Following the initial binding, the chloromethyl ketone moiety of this compound acts as an alkylating agent. The catalytic dyad of serine proteases, typically consisting of a serine and a histidine residue, is the primary target. The mechanism proceeds as follows:
-
Nucleophilic Attack by Histidine: The imidazole side chain of the active site histidine residue performs a nucleophilic attack on the carbon atom of the chloromethyl group. This results in the displacement of the chlorine atom and the formation of a covalent bond between the histidine and the inhibitor.
-
Hemiketal Formation with Serine: Concurrently, the hydroxyl group of the active site serine residue attacks the carbonyl carbon of the ketone, forming a stable hemiketal adduct.
This dual covalent modification of both the catalytic histidine and serine residues effectively and irreversibly inactivates the enzyme.
References
- 1. Active-site geometry of proteinase K. Crystallographic study of its complex with a dipeptide chloromethyl ketone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 5. A comparison of alpha 1-proteinase inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone and specific beta-lactam inhibitors in an acute model of human polymorphonuclear leukocyte elastase-induced lung hemorrhage in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Specificity of MeOSuc-AAPV-CMK: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the target specificity of the irreversible serine protease inhibitor, MeOSuc-AAPV-CMK (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-Chloromethylketone). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its primary targets, inhibitory mechanism, and kinetic parameters.
Core Target Profile: A Potent Inhibitor of Neutrophil Serine Proteases
This compound is firmly established as a potent, irreversible inhibitor of several key serine proteases, most notably those found in the azurophilic granules of human neutrophils. Its primary targets are:
-
Human Neutrophil Elastase (HNE): Also known as leukocyte elastase, HNE is considered the principal target of this compound.[1][2][3][4]
-
Cathepsin G: This chymotrypsin-like serine protease is another significant target of the inhibitor.[1][2][3][4]
-
Proteinase 3 (PR3): The third major neutrophil serine protease inhibited by this compound.[1][2][3][4]
The tetrapeptide sequence (Ala-Ala-Pro-Val) of the inhibitor mimics the preferred substrate recognition sequence of HNE, contributing to its high affinity for this enzyme.
Mechanism of Irreversible Inhibition
This compound functions as a suicide inhibitor. The chloromethylketone (CMK) moiety is a key feature, acting as a reactive "warhead." The mechanism of inhibition is a two-step process:
-
Initial Binding: The inhibitor first binds non-covalently to the active site of the target protease in a reversible manner.
-
Covalent Modification: Following binding, the CMK group forms a stable, covalent bond with a critical histidine residue within the enzyme's catalytic triad. This irreversible modification permanently inactivates the enzyme.
This mechanism is characteristic of affinity labels, where the inhibitor's structure directs it to the active site of a specific enzyme or class of enzymes.
Quantitative Analysis of Inhibitory Potency
While comprehensive kinetic data across a wide range of proteases is not extensively published in a single source, the available information points to a high degree of potency and a degree of selectivity for neutrophil serine proteases.
| Target Enzyme | Inhibitor | Second-Order Rate Constant (kobs/[I]) (M⁻¹s⁻¹) | Comments |
| Human Neutrophil Elastase (HNE) | This compound | 1.7 x 10⁵ | Determined at pH 7.5. |
| Proteinase K | This compound | - | Requires a 10-fold higher concentration for similar inhibition compared to MeOSuc-AAPF-CMK.[5] |
Note: The second-order rate constant (often referred to as k_inact/K_i) is a measure of the efficiency of an irreversible inhibitor.
Further research is required to establish a complete quantitative profile, including the determination of the individual kinetic parameters, the inhibition constant (Ki) and the maximal rate of inactivation (kinact), for cathepsin G and proteinase 3.
Experimental Protocols
The determination of the inhibitory activity of this compound involves kinetic assays that measure the rate of enzyme inactivation. Below is a generalized protocol for determining the second-order rate constant of inhibition for a serine protease like human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
This compound
-
Chromogenic or fluorogenic HNE substrate (e.g., MeOSuc-AAPV-pNA or MeOSuc-AAPV-AFC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
Dimethyl Sulfoxide (DMSO) for inhibitor stock solution
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the HNE substrate in an appropriate solvent.
-
Prepare working solutions of HNE, substrate, and inhibitor in the assay buffer. It is critical to prepare fresh dilutions of the inhibitor for each experiment.
-
-
Enzyme Inhibition Assay:
-
The assay is performed by monitoring the residual enzyme activity after incubation with the inhibitor for various time points.
-
In a microplate well, pre-incubate a known concentration of HNE with various concentrations of this compound in the assay buffer.
-
At specific time intervals, add the HNE substrate to the wells to initiate the enzymatic reaction. The substrate concentration should be high enough to ensure pseudo-first-order kinetics with respect to substrate concentration.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
The slope of the resulting linear plot represents the second-order rate constant of inhibition (kobs/[I]).
-
Visualizing the Inhibition Workflow
The following diagram illustrates the experimental workflow for determining the kinetic parameters of an irreversible inhibitor.
Caption: Workflow for determining the kinetic parameters of irreversible enzyme inhibition.
Signaling Pathway Context
This compound's targets—HNE, cathepsin G, and PR3—are key players in the inflammatory response. When neutrophils are activated at a site of inflammation, they release the contents of their azurophilic granules, including these proteases. These enzymes can degrade components of the extracellular matrix, process cytokines and chemokines, and contribute to tissue damage. By irreversibly inhibiting these proteases, this compound can modulate the inflammatory cascade.
Caption: this compound inhibits neutrophil serine proteases, modulating inflammation.
Conclusion
This compound is a potent, irreversible inhibitor of human neutrophil elastase, cathepsin G, and proteinase 3. Its mechanism of action involves the covalent modification of the active site of these enzymes. While quantitative kinetic data is most robust for its interaction with HNE, its established activity against cathepsin G and PR3 underscores its utility as a tool for studying the roles of these proteases in inflammatory and other disease processes. The experimental protocols outlined in this guide provide a framework for the further characterization of its inhibitory profile.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 5. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
MeOSuc-AAPV-CMK: A Technical Guide to a Potent Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens. However, when released extracellularly in excess, NE can inflict significant damage to host tissues, contributing to the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis. Consequently, the development of specific and potent NE inhibitors is a key area of therapeutic research.
This technical guide provides an in-depth overview of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a widely utilized irreversible inhibitor of neutrophil elastase. We will delve into its mechanism of action, biochemical properties, and its application in research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Biochemical Profile and Mechanism of Action
This compound is a synthetic peptide-based chloromethyl ketone that acts as a potent and irreversible inhibitor of human neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the preferred substrate recognition site of neutrophil elastase, allowing for its specific binding to the enzyme's active site.
The inhibitory mechanism involves the formation of a covalent bond between the chloromethyl ketone moiety of the inhibitor and the active site histidine residue of the elastase. This irreversible alkylation effectively and permanently inactivates the enzyme. While highly potent against neutrophil elastase, this compound has also been reported to inhibit other related serine proteases, such as cathepsin G and proteinase 3, albeit with potentially different efficiencies.[2]
Quantitative Inhibition Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and known off-targets. It is important to note that specific IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and buffer composition. The data presented here are compiled from various sources, including commercial datasheets and scientific literature where this compound was used as a reference compound.
| Target Enzyme | Inhibitor | IC50 | Ki | Reference |
| Human Neutrophil Elastase | This compound | Varies | Varies | |
| Cathepsin G | This compound | Not specified | Not specified | [2] |
| Proteinase 3 | This compound | Not specified | Not specified | [2] |
Note: Specific IC50 and Ki values from primary research articles directly determining these constants for this compound are not consistently reported. The compound is often used as a benchmark inhibitor.
Signaling Pathways Modulated by Neutrophil Elastase Inhibition
Neutrophil elastase is not only a destructive protease but also a potent signaling molecule that can activate various cellular pathways, leading to pro-inflammatory and pathological responses. By inhibiting NE, this compound can effectively modulate these signaling cascades.
MUC1 and MUC5AC Expression Pathway
In airway epithelial cells, neutrophil elastase is a known inducer of mucin (MUC) gene expression, particularly MUC1 and MUC5AC, leading to mucus hypersecretion observed in various respiratory diseases. The signaling pathway leading to MUC1 expression involves a cascade of events initiated by NE at the cell surface, as depicted in the diagram below.
PI3K/Akt Signaling Pathway
Neutrophil elastase can also activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell proliferation, survival, and apoptosis. In some contexts, such as in leukemia cells, NE-mediated activation of this pathway can promote cancer cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Neutrophil Elastase Inhibition Assay (In Vitro)
This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (purified)
-
This compound
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute human neutrophil elastase in assay buffer to a stock concentration of 1 mg/mL. Further dilute to the desired working concentration (e.g., 10 nM) immediately before use.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Dilute in assay buffer to the desired working concentration (e.g., 100 µM) just before use.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of a serial dilution of this compound to the test wells. Add 10 µL of DMSO to the control (no inhibitor) wells.
-
Add 20 µL of the diluted human neutrophil elastase solution to all wells except the blank (add 20 µL of assay buffer to the blank).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for MeOSuc-AAPV-AMC) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background fluorescence (blank wells).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay for MUC1 Expression
This protocol describes how to assess the effect of this compound on neutrophil elastase-induced MUC1 expression in airway epithelial cells (e.g., A549 cells).
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human Neutrophil Elastase
-
This compound
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
Primers for MUC1 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to confluence.
-
Serum-starve the cells for 24 hours before treatment.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with human neutrophil elastase (e.g., 100 nM) for 24 hours. Include a vehicle control (no NE) and a positive control (NE alone).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using primers for MUC1 and the housekeeping gene.
-
Set up reactions in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of MUC1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the MUC1 expression levels in the different treatment groups.
-
In Vivo Model of Acute Lung Injury
This protocol provides a general framework for evaluating the efficacy of this compound in a murine model of neutrophil elastase-induced acute lung injury.
Materials:
-
Mice (e.g., C57BL/6)
-
Human Neutrophil Elastase
-
This compound
-
Anesthesia
-
Intratracheal instillation device
-
Materials for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and protein quantification
Procedure:
-
Animal Groups:
-
Divide mice into several groups: a sham control (saline instillation), a vehicle control (NE instillation + vehicle), and treatment groups (NE instillation + different doses of this compound).
-
-
Inhibitor Administration:
-
Administer this compound (e.g., via intraperitoneal injection or intratracheal instillation) at a predetermined time before the NE challenge.
-
-
Induction of Lung Injury:
-
Anesthetize the mice and intratracheally instill human neutrophil elastase to induce lung injury.
-
-
Assessment of Lung Injury (e.g., 24 hours post-instillation):
-
Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (especially neutrophils).
-
Total protein concentration (as a marker of alveolar-capillary barrier permeability).
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
Harvest lung tissue for histological analysis to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the parameters of lung injury between the different treatment groups to evaluate the protective effects of this compound.
-
Synthesis Workflow
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of neutrophil elastase in health and disease. Its potent and irreversible inhibitory activity makes it an invaluable reagent for elucidating the downstream consequences of NE activity in various biological systems. This guide has provided a comprehensive overview of its biochemical properties, its impact on key signaling pathways, and detailed protocols for its use in experimental settings. As research into neutrophil-mediated inflammation continues to evolve, this compound will undoubtedly continue to be a critical component of the researcher's toolkit for dissecting the complex contributions of neutrophil elastase to human pathology and for the development of novel therapeutic interventions.
References
An In-depth Technical Guide to the Inhibition of Cathepsin G by MeOSuc-AAPV-CMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the peptide inhibitor N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) and its interaction with the serine protease Cathepsin G. While widely recognized as a potent inhibitor of neutrophil elastase, its efficacy against Cathepsin G is less defined in peer-reviewed literature. This document synthesizes the available information on this compound, details the function and signaling pathways of Cathepsin G, and presents experimental protocols for evaluating its inhibition. The aim is to provide a critical and data-driven resource for researchers investigating serine protease inhibitors and their therapeutic potential.
Introduction to this compound
N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone, commonly abbreviated as this compound, is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases.[1][2][3][4][5] Its design is based on the preferred substrate sequence of human neutrophil elastase, making it a highly effective inhibitor of this enzyme.[6] The presence of a chloromethyl ketone (CMK) reactive group allows it to form a covalent bond with the active site of target proteases, leading to irreversible inactivation.[7][8]
1.1. Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₅ClN₄O₇ |
| Molecular Weight | 503.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Data sourced from PubChem CID 5486692.
Cathepsin G: A Multifunctional Serine Protease
Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[3][9] It plays a crucial role in the innate immune response through both proteolytic and non-proteolytic activities. Cathepsin G is involved in host defense, inflammation, and tissue remodeling. Its substrate specificity is broader than that of elastase, with a preference for aromatic amino acid residues at the P1 position.
2.1. Biological Functions and Signaling Pathways
Cathepsin G contributes to various physiological and pathological processes:
-
Inflammation: It can process cytokines and chemokines, amplifying the inflammatory response.
-
Host Defense: Cathepsin G exhibits antimicrobial activity against a range of pathogens.
-
Tissue Remodeling: It can degrade components of the extracellular matrix.
-
Cardiovascular Effects: It is capable of activating platelets and converting angiotensin I to angiotensin II.
This compound as an Inhibitor of Cathepsin G: A Critical Evaluation
While this compound is widely marketed as an inhibitor of Cathepsin G, there is a notable lack of quantitative kinetic data in peer-reviewed scientific literature to substantiate this claim with the same level of evidence as for its inhibition of neutrophil elastase.
3.1. Mechanism of Action
Peptide chloromethyl ketones are mechanism-based irreversible inhibitors. The peptide sequence directs the inhibitor to the active site of the target protease. The chloromethyl ketone moiety then acts as an alkylating agent, forming a covalent bond with the active site histidine residue, thereby irreversibly inactivating the enzyme.
3.2. Quantitative Inhibition Data
A thorough review of the scientific literature reveals a significant lack of published kinetic constants (e.g., Kᵢ, kᵢₙₐ꜀ₜ/Kᵢ, IC₅₀) for the inhibition of Cathepsin G by this compound. While it is a potent inhibitor of human neutrophil elastase, its efficacy against Cathepsin G remains to be rigorously quantified in peer-reviewed studies. In one study, this compound did not inhibit cell lysis mediated by Cathepsin G, suggesting it may be a weak inhibitor in a cellular context.[10]
| Target Enzyme | Inhibitor | Kᵢ | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | IC₅₀ | Reference |
| Cathepsin G | This compound | Data not available | Data not available | Data not available | N/A |
| Neutrophil Elastase | This compound | 10 µM (Kᵢ) | Data not available | Data not available | [6] |
Experimental Protocols for Assessing Cathepsin G Inhibition
To address the gap in the literature, researchers can utilize established methods to determine the kinetic parameters of Cathepsin G inhibition by this compound.
4.1. Determination of the Second-Order Rate Constant (kₐₚₚ/[I])
This protocol is designed to measure the rate of irreversible inhibition of Cathepsin G.
Materials:
-
Human Cathepsin G (purified)
-
This compound
-
Chromogenic or fluorogenic Cathepsin G substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound to the assay buffer.
-
Add a fixed concentration of Cathepsin G to each well to initiate the pre-incubation.
-
At various time points, add the chromogenic/fluorogenic substrate to the wells.
-
Immediately measure the rate of substrate hydrolysis (initial velocity, vᵢ) using a microplate reader.
-
Plot the natural logarithm of the remaining enzyme activity (ln(vᵢ)) versus the pre-incubation time for each inhibitor concentration.
-
The slope of each line will be the apparent first-order rate constant (kₐₚₚ).
-
Plot kₐₚₚ against the inhibitor concentration ([I]) to determine the second-order rate constant (kₐₚₚ/[I]), which is the slope of this second plot.
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of human neutrophil elastase. While it is often cited as a Cathepsin G inhibitor, particularly by commercial suppliers, there is a conspicuous absence of rigorous kinetic data in the peer-reviewed literature to support this. The available evidence, including a study showing a lack of inhibition in a cellular assay, suggests that this compound may be a significantly weaker inhibitor of Cathepsin G compared to elastase.
This technical guide provides researchers with a critical perspective on the current state of knowledge and offers detailed protocols to enable the independent evaluation of the inhibitory activity of this compound against Cathepsin G. Such studies are crucial for a more complete understanding of the inhibitor's specificity and for its appropriate use in research and drug development.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 6. creative-enzymes.com [creative-enzymes.com]
- 7. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Monoclonal LYM-1 antibody-dependent cytolysis by human neutrophils exposed to GM-CSF: auto-regulation of target cell attack by cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MeOSuc-AAPV-CMK Activity Against Proteinase 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) against human neutrophil proteinase 3 (PR3). This document details the mechanism of action, available quantitative data, and relevant experimental methodologies.
Introduction
This compound is a well-established synthetic peptide inhibitor of serine proteases, most notably neutrophil elastase.[1][2] Its activity extends to other related enzymes, including proteinase 3.[1][2] Proteinase 3 is a neutral serine protease found in the azurophilic granules of neutrophils and is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. Understanding the interaction between this compound and proteinase 3 is crucial for the development of targeted therapies.
Mechanism of Action
This compound is a tetrapeptide designed to mimic the substrate of neutrophil elastase and related proteases. The inhibitory mechanism relies on the chloromethyl ketone (CMK) moiety, which acts as an irreversible covalent modifier. The peptide sequence (Ala-Ala-Pro-Val) directs the inhibitor to the active site of the protease. Once positioned, the CMK group forms a covalent bond with the active site histidine residue, leading to the irreversible inactivation of the enzyme.
Caption: Mechanism of irreversible inhibition of Proteinase 3.
Quantitative Data
Specific quantitative data on the inhibition of proteinase 3 by this compound is limited in readily available literature. However, a dissertation from the University of Munich cites an IC50 value from a 1986 publication by Stein et al.
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| This compound | Proteinase 3 | IC50 | 10 µM | Stein et al., 1986 (as cited in a 2018 dissertation)[3] |
Note: Efforts to locate the original 1986 publication by Stein et al. for primary verification and detailed experimental conditions were unsuccessful. The provided IC50 value should be considered with this limitation in mind.
Experimental Protocols
General Proteinase 3 Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory potential of a compound against proteinase 3.
Materials:
-
Human neutrophil proteinase 3 (purified)
-
This compound (or other test inhibitor)
-
Fluorogenic substrate for proteinase 3 (e.g., Abz-VADvADYQ-EDDnp)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% (v/v) Triton X-100, pH 7.4
-
DMSO (for dissolving inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in Assay Buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute the proteinase 3 stock solution in Assay Buffer to the desired working concentration.
-
Reaction Mixture: In the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control)
-
Proteinase 3 solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: General workflow for a proteinase 3 inhibition assay.
Conclusion
This compound is a known inhibitor of proteinase 3, acting through irreversible covalent modification of the enzyme's active site. While its primary application has been in the study of neutrophil elastase, its cross-reactivity with proteinase 3 is of significant interest. The available quantitative data, although limited, suggests a moderate potency. Further research is warranted to fully characterize the kinetics of this interaction and to explore the therapeutic potential of targeting proteinase 3 with similar peptide-based inhibitors. The experimental protocol outlined provides a foundation for such investigations.
References
Investigating Rheumatoid Arthritis with MeOSuc-AAPV-CMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The pathogenesis of RA is complex, involving a cascade of inflammatory cells, cytokines, and signaling pathways. Among the key cellular players, neutrophils have emerged as significant contributors to the inflammatory milieu and joint damage observed in RA.[1][2] Activated neutrophils release a variety of potent effector molecules, including reactive oxygen species (ROS) and proteolytic enzymes, from their granules.[3][4]
One of the most abundant and destructive of these enzymes is neutrophil elastase (NE), a serine protease implicated in the degradation of extracellular matrix components such as elastin and collagen, which are crucial for cartilage integrity.[1][3] Furthermore, NE contributes to the inflammatory cycle by processing cytokines and participating in the formation of neutrophil extracellular traps (NETs), which can expose autoantigens and perpetuate the autoimmune response.[4][5] Given its central role in RA pathology, neutrophil elastase represents a compelling therapeutic target.
This technical guide focuses on Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase.[6] We will delve into its mechanism of action, provide detailed experimental protocols for its use in RA research, present relevant quantitative data, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action
This compound is a peptide-based chloromethyl ketone that acts as a suicide inhibitor of neutrophil elastase.[6] The peptide sequence (Ala-Ala-Pro-Val) mimics the substrate recognition site of neutrophil elastase, allowing the inhibitor to bind to the enzyme's active site. The chloromethyl ketone (CMK) group then irreversibly alkylates a critical histidine residue within the catalytic triad of the enzyme, leading to its inactivation.[6] By inhibiting neutrophil elastase, this compound is expected to mitigate the downstream pathological effects of this enzyme in rheumatoid arthritis, including cartilage degradation and amplification of the inflammatory response.
Data Presentation
While specific in vivo efficacy data for this compound in rheumatoid arthritis models is not extensively published, the following tables provide a summary of relevant quantitative data for neutrophil elastase inhibitors and substrates, which are crucial for designing and interpreting experiments with this compound.
Table 1: Inhibitory Activity of Compounds against Human Neutrophil Elastase (HNE)
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Substrate Used | Reference |
| Compound 17 (from P. tomentosa) | - | 3.2 | Noncompetitive | MeOSuc-AAPV-pNA | [5] |
| Various Flavanones (from P. tomentosa) | 2.4 ± 1.0 to 74.7 ± 8.5 | - | - | MeOSuc-AAPV-pNA | [5] |
Note: This table presents data for other neutrophil elastase inhibitors to provide a reference range for inhibitory concentrations. Specific IC50 values for this compound in RA-relevant assays were not available in the searched literature.
Table 2: Properties of Fluorogenic Substrates for Neutrophil Elastase Assays
| Substrate | Km (µM) | Excitation (nm) | Emission (nm) | Reference |
| MeOSuc-AAPV-AFC | 130 | 380 | 500 | [7] |
| MeOSuc-AAPV-AMC | 130 | 380 | 460 | [4] |
Experimental Protocols
In Vitro Neutrophil Elastase Activity Assay
This protocol describes a fluorometric assay to measure the activity of neutrophil elastase and assess the inhibitory potential of this compound.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic substrate (e.g., MeOSuc-AAPV-AFC or MeOSuc-AAPV-AMC)
-
Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[8]
-
DMSO for dissolving compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.
-
Reconstitute HNE in Assay Buffer to a working concentration (e.g., 1 nM).
-
Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions (e.g., 10 µM).[8]
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer (for enzyme control) or 25 µL of diluted this compound solution (for inhibitor testing).
-
Add 50 µL of the diluted HNE solution to each well, except for the blank wells.
-
Incubate at room temperature for 20 minutes to allow for inhibitor binding.[3]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for MeOSuc-AAPV-AFC).
-
Measure the fluorescence intensity kinetically for 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Determine the percent inhibition by comparing the rate in the presence of this compound to the enzyme control.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis in mice and a general framework for evaluating the therapeutic efficacy of this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO in corn oil)[1]
-
Calipers for measuring paw thickness
-
Scoring system for arthritis severity
Procedure:
-
Induction of CIA:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28).
-
Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at a pre-determined dose and schedule. Note: Specific dosage for this compound in CIA models is not well-documented and may require a dose-finding study.
-
-
Assessment of Arthritis:
-
Monitor mice daily for signs of arthritis.
-
Arthritis Score: Score each paw on a scale of 0-4 based on the degree of inflammation and swelling (0=normal, 1=mild swelling and erythema of one digit, 2=moderate swelling of more than one digit, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[9]
-
Paw Edema: Measure the thickness of the hind paws daily or every other day using calipers.[9]
-
-
Endpoint Analysis (e.g., on day 42):
-
Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.
-
Harvest joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.[1]
-
Cell-Based Assays with Neutrophils and Synoviocytes
Neutrophil Isolation and Stimulation:
-
Isolate neutrophils from human peripheral blood using standard density gradient centrifugation methods.
-
Pre-incubate isolated neutrophils with various concentrations of this compound for 30 minutes.
-
Stimulate the neutrophils with an agonist such as phorbol myristate acetate (PMA) or a chemoattractant like fMLP.
-
Measure the release of neutrophil elastase into the supernatant using the in vitro activity assay described above.
-
Assess the impact on signaling pathways (e.g., MAPK, NF-κB) by preparing cell lysates for Western blotting to detect phosphorylated forms of key signaling proteins.
Fibroblast-Like Synoviocyte (FLS) Culture and Stimulation:
-
Isolate and culture FLS from synovial tissue of RA patients.
-
Pre-treat the FLS with this compound for 1 hour.
-
Stimulate the cells with pro-inflammatory cytokines such as TNF-α or IL-1β.[10]
-
Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators (e.g., IL-6, IL-8, MMPs) by ELISA.
-
Prepare cell lysates to analyze the activation of intracellular signaling pathways (e.g., phosphorylation of MAPK and NF-κB components) by Western blotting.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways implicated in rheumatoid arthritis that are potentially modulated by inhibiting neutrophil elastase, as well as a typical experimental workflow for evaluating this compound.
Caption: Role of Neutrophil Elastase in RA and the inhibitory action of this compound.
Caption: Key inflammatory signaling pathways in RA potentially modulated by NE inhibition.
Caption: Experimental workflow for investigating this compound in RA research.
Conclusion
This compound, as a potent inhibitor of neutrophil elastase, holds significant promise as a research tool to elucidate the role of this key protease in the pathogenesis of rheumatoid arthritis. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for scientists to investigate the therapeutic potential of targeting neutrophil elastase in RA. While further studies are needed to establish the in vivo efficacy and precise molecular mechanisms of this compound in arthritis models, the available evidence strongly supports its use in advancing our understanding of this complex autoimmune disease and in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes | Semantic Scholar [semanticscholar.org]
- 4. In vivo imaging of inflammation using an aptamer inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
MeOSuc-AAPV-CMK in Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic fibrosis (CF) is a genetic disorder characterized by chronic lung inflammation and mucus obstruction, leading to progressive lung damage. A key contributor to this pathology is an excess of neutrophil elastase (NE), a potent serine protease released by neutrophils in the airways. Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a well-established, irreversible inhibitor of neutrophil elastase. This technical guide provides an in-depth overview of the applications of this compound in CF research, focusing on its mechanism of action, its effects on key pathological processes, and detailed experimental protocols.
Mechanism of Action and Pathophysiological Relevance in Cystic Fibrosis
In the CF lung, a persistent inflammatory response leads to a massive influx of neutrophils. These neutrophils release high levels of elastase, overwhelming the natural anti-protease defenses of the airways. This protease-antiprotease imbalance is a central feature of CF lung disease.
Neutrophil elastase contributes to CF lung pathology through several mechanisms:
-
Inflammation: NE can amplify the inflammatory cascade. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), by airway epithelial cells. This creates a vicious cycle by attracting more neutrophils to the lungs.
-
Mucus Hypersecretion: NE is a potent secretagogue, stimulating the upregulation and secretion of mucins, particularly MUC5AC, from airway goblet cells. This contributes to the accumulation of thick, tenacious mucus that is characteristic of CF.
-
Tissue Damage: NE can degrade essential components of the lung's extracellular matrix, including elastin, leading to bronchiectasis and a progressive loss of lung function.
-
Impaired Immune Response: By cleaving receptors on immune cells, NE can impair the clearance of apoptotic cells, contributing to persistent inflammation.
This compound acts as a specific and irreversible inhibitor of neutrophil elastase. Its chemical structure allows it to bind to the active site of the enzyme, effectively neutralizing its proteolytic activity. By inhibiting NE, this compound can be a valuable tool to dissect the role of this protease in CF pathogenesis and to evaluate the therapeutic potential of NE inhibition.
Quantitative Data on the Effects of Neutrophil Elastase in Cystic Fibrosis
While specific quantitative data for the dose-dependent effects of this compound in CF models is limited in the readily available literature, the following table summarizes the impact of neutrophil elastase on various parameters relevant to CF pathology. The inhibition of these effects is the primary application of this compound in a research setting.
| Parameter | Effect of Neutrophil Elastase | Relevant Cell/System | Citation |
| IL-8 Expression | Increased mRNA and protein levels | Human Bronchial Epithelial Cells | [1][2] |
| MUC5AC Expression | Increased mRNA and protein levels | Human Airway Epithelial Cells | [3][4][5][6] |
| Mucus Viscoelasticity | Increased elastic (G') and viscous (G'') moduli | Cystic Fibrosis Sputum | [7] |
| Apoptotic Cell Clearance | Impaired phagocytosis | Human Macrophages | [8] |
Key Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in the context of cystic fibrosis research.
Neutrophil Elastase Activity Assay in Cystic Fibrosis Sputum
This protocol is adapted from general fluorometric neutrophil elastase activity assays and can be used to determine the inhibitory potential of this compound in biological samples.
Materials:
-
Cystic Fibrosis sputum samples
-
This compound
-
Neutrophil Elastase (NE) Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Sputum Processing:
-
Thaw frozen sputum samples on ice.
-
To solubilize the sputum and release active elastase, the sample can be treated with a reducing agent like DTT, followed by centrifugation to remove cellular debris. The supernatant will contain the soluble elastase.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in NE Assay Buffer to create a range of inhibitor concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the processed sputum supernatant.
-
Add the various concentrations of the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the elastase.
-
Prepare the NE substrate solution in NE Assay Buffer according to the manufacturer's instructions.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time (kinetic mode) at 37°C.
-
The rate of substrate cleavage is proportional to the NE activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Mucus Rheology after Treatment with this compound
This protocol describes how to assess the impact of inhibiting neutrophil elastase with this compound on the viscoelastic properties of cystic fibrosis sputum.
Materials:
-
Cystic Fibrosis sputum samples
-
This compound
-
Phosphate-buffered saline (PBS)
-
Rheometer (cone-and-plate or parallel-plate geometry)
Procedure:
-
Sample Preparation:
-
Collect fresh sputum samples and keep them on ice.
-
Divide the sputum into aliquots for treatment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a minimal volume of a suitable solvent.
-
Treat the sputum aliquots with different concentrations of this compound or a vehicle control.
-
Incubate the samples at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic inhibition.
-
-
Rheological Measurement:
-
Carefully load the treated sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli.
-
Frequency Sweep: Apply a constant, small-amplitude strain and vary the oscillation frequency (e.g., 0.1 to 100 rad/s). This provides information on the frequency-dependent viscoelastic behavior.
-
Strain Sweep: Apply a constant frequency and vary the strain amplitude. This helps to identify the linear viscoelastic region of the sample.
-
-
-
Data Analysis:
-
Compare the G' and G'' values of the this compound-treated samples to the vehicle-treated control.
-
A decrease in G' and G'' would indicate a reduction in the viscoelasticity of the mucus, suggesting that NE activity contributes to its rheological properties.
-
Signaling Pathways and Experimental Workflows
Neutrophil Elastase-Induced MUC5AC Expression
Neutrophil elastase has been shown to induce the expression of the MUC5AC mucin in airway epithelial cells through a complex signaling cascade. This pathway represents a key target for understanding and potentially mitigating mucus hypersecretion in cystic fibrosis.
Caption: NE-induced MUC5AC expression pathway.
Experimental Workflow for Evaluating NE Inhibitors in CF Research
The following workflow outlines a typical preclinical evaluation process for a novel neutrophil elastase inhibitor, such as this compound, in the context of cystic fibrosis research.
Caption: Preclinical workflow for NE inhibitors.
Conclusion
This compound is an indispensable tool for investigating the role of neutrophil elastase in the pathophysiology of cystic fibrosis. By specifically inhibiting this key enzyme, researchers can elucidate its contribution to inflammation, mucus hypersecretion, and lung damage. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug development professionals working to advance our understanding of CF and develop novel therapeutic strategies targeting the destructive cascade initiated by neutrophil elastase. Further research focusing on detailed dose-response studies of this compound in clinically relevant CF samples will be crucial for translating these research applications into potential therapeutic benefits.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Modulation of airway inflammation in cystic fibrosis. In vivo suppression of interleukin-8 levels on the respiratory epithelial surface by aerosolization of recombinant secretory leukoprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Cystic Fibrosis Sputum Rheology Correlates With Both Acute and Longitudinal Changes in Lung Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase degrades cystic fibrosis transmembrane conductance regulator via calpains and disables channel function in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
The Kinetics of Irreversible Inhibition by MeOSuc-AAPV-CMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible inhibitor of several key serine proteases involved in inflammatory processes. This technical guide provides an in-depth overview of the irreversible inhibition kinetics of this compound, focusing on its primary targets: human neutrophil elastase (HNE), cathepsin G, and proteinase 3. Understanding the kinetic parameters of this inhibitor is crucial for its application in research and as a potential therapeutic agent. This document outlines the mechanism of action, summarizes the available quantitative kinetic data, provides detailed experimental protocols for kinetic analysis, and illustrates the relevant signaling pathways.
Mechanism of Irreversible Inhibition
This compound belongs to the class of peptide chloromethyl ketone inhibitors. Its mechanism of action involves a two-step process. Initially, the peptide moiety (Ala-Ala-Pro-Val) directs the inhibitor to the active site of the target protease through non-covalent interactions, forming a reversible enzyme-inhibitor complex (E-I). Subsequently, the highly reactive chloromethyl ketone (CMK) warhead forms a covalent bond with a crucial nucleophilic residue in the enzyme's active site, typically a histidine or serine residue. This covalent modification leads to the formation of an irreversible enzyme-inhibitor complex (E-I*), rendering the enzyme catalytically inactive.
Quantitative Inhibition Kinetics
The potency of an irreversible inhibitor is characterized by several kinetic parameters: the dissociation constant of the initial reversible complex (KI), the rate of inactivation (kinact), and the second-order rate constant (kinact/KI), which represents the overall efficiency of the inhibitor.
While this compound is widely cited as an inhibitor of human leukocyte elastase, cathepsin G, and proteinase 3, comprehensive peer-reviewed kinetic data is limited. The following table summarizes the currently available quantitative data.
| Target Enzyme | Inhibitor | KI | kinact | kinact/KI | Source |
| Human Neutrophil Elastase (HNE) | This compound | 0.27 mM | Not Reported | Not Reported | [1] |
| Human Neutrophil Elastase (HNE) | This compound | 10 µM | Not Reported | Not Reported | Creative Enzymes (commercial source) |
| Cathepsin G | This compound | Not Reported | Not Reported | Not Reported | - |
| Proteinase 3 | This compound | Not Reported | Not Reported | Not Reported | - |
It is important to note that while it is established that this compound inhibits cathepsin G and proteinase 3, specific, publicly available kinetic constants from peer-reviewed literature are not readily found.
Experimental Protocols
The determination of the kinetic parameters for irreversible inhibitors requires specific experimental designs. Below are detailed methodologies for key experiments.
Determination of the Apparent Second-Order Rate Constant (kapp or kinact/KI)
This protocol is adapted from a method for characterizing the inhibition of human neutrophil elastase[2].
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Fluorogenic substrate: MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0
-
96-well microplate reader with fluorescence capabilities (Excitation: 380 nm, Emission: 460 nm)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 0.5 nM HNE to each well.
-
Add the various concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor mixtures at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to a final concentration of 10 µM.
-
Immediately measure the rate of fluorescence increase over time (at least 10 minutes) at 37°C using the microplate reader. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations ([I]).
-
Determine the apparent second-order rate constant (kapp or kinact/KI) by linear regression of the kobs versus [I] plot, using the equation: kobs = kapp[I] .
Determination of kinact and KI (Kitz-Wilson Plot)
For a more detailed analysis that separates the initial binding from the covalent inactivation, the Kitz-Wilson method can be employed. This requires measuring the initial rates of the reaction at various substrate and inhibitor concentrations.
Procedure:
-
Follow steps 1-3 from the protocol above.
-
Add a range of concentrations of the fluorogenic substrate MeOSuc-AAPV-AMC to the wells.
-
Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate-containing wells.
-
Immediately measure the initial velocity (v0) of the reaction for each combination of inhibitor and substrate concentration.
-
Plot 1/v0 versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.
-
The y-intercepts of the Lineweaver-Burk plots will vary with the inhibitor concentration.
-
Create a secondary plot of the y-intercepts versus the inhibitor concentration. The resulting plot should be a hyperbola.
-
Fit the data to the equation for irreversible inhibition: 1/Vmax,app = (1/Vmax) * (1 + [I]/KI) and kobs = kinact[I] / (KI + [I]). From these equations, kinact and KI can be determined.
Signaling Pathways and Experimental Workflows
The inhibition of neutrophil elastase by this compound can impact various downstream signaling pathways, particularly in the context of inflammation and apoptosis.
Signaling pathway of HNE-induced apoptosis and its inhibition by this compound.
Workflow for determining the kinetic parameters of this compound.
Conclusion
This compound is a valuable tool for studying the roles of neutrophil serine proteases in various physiological and pathological processes. Its irreversible mechanism of action makes it a potent inhibitor. While there is a need for more comprehensive, peer-reviewed studies to fully elucidate its kinetic profile against all its targets, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of its inhibition kinetics is paramount for the accurate interpretation of experimental results and for the potential development of novel anti-inflammatory therapies.
References
An In-depth Technical Guide to MeOSuc-AAPV-CMK for Studying Neutrophil Extracellular Traps (NETosis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis. While NETs play a crucial role in the innate immune response by trapping and killing pathogens, their excessive formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as thrombosis and cancer. The study of NETosis and the identification of its inhibitors are therefore of significant interest in biomedical research and drug development.
One of the key enzymes involved in NETosis is neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation, NE is released and translocates to the nucleus where it is believed to contribute to the decondensation of chromatin, a critical step in NET formation.
This technical guide focuses on the use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase, as a tool to investigate the role of this enzyme in NETosis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of its effects on NET formation, presented in a clear and structured format to aid researchers in their studies.
Mechanism of Action of this compound in the Context of NETosis
This compound is a peptide-based chloromethyl ketone that acts as an irreversible inhibitor of neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the substrate recognition site of neutrophil elastase, allowing the inhibitor to bind to the active site of the enzyme. The chloromethyl ketone moiety then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to its irreversible inactivation.
In the context of NETosis, the primary mechanism by which this compound is thought to inhibit NET formation is by blocking the enzymatic activity of neutrophil elastase. By doing so, it is hypothesized to prevent the downstream events that are dependent on elastase activity, most notably the processing of histones and other nuclear proteins that leads to chromatin decondensation.
It is important to note that this compound can also inhibit other neutrophil serine proteases, such as cathepsin G and proteinase 3, although it is most potent against neutrophil elastase.[2] This should be taken into consideration when interpreting experimental results.
Signaling Pathways in NETosis and the Role of Neutrophil Elastase
The signaling pathways leading to NETosis are complex and can be triggered by a variety of stimuli, including phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), and various pathogens. While the exact mechanisms are still under investigation and can be stimulus-dependent, a general model involves the activation of protein kinase C (PKC), the production of reactive oxygen species (ROS) by NADPH oxidase, and the activation of the enzyme peptidylarginine deiminase 4 (PAD4).
PAD4 is responsible for the citrullination of histones, a post-translational modification that neutralizes their positive charge and weakens their interaction with DNA, thereby promoting chromatin decondensation.[3][4] Neutrophil elastase is also thought to play a crucial role in this process by cleaving histones, further contributing to the unfolding of chromatin.
The following diagram illustrates a simplified signaling pathway for PMA-induced NETosis and the putative point of intervention for this compound.
Caption: Simplified signaling pathway of PMA-induced NETosis and inhibition by this compound.
Experimental Workflow for Studying NETosis Inhibition
A typical workflow to investigate the inhibitory effect of this compound on NETosis involves isolating neutrophils, pre-treating them with the inhibitor, stimulating NETosis, and then quantifying the extent of NET formation.
Caption: General experimental workflow for assessing the inhibition of NETosis by this compound.
Quantitative Data on Neutrophil Elastase Inhibition
| Compound | Target | Assay Substrate | IC50 | Ki | Reference |
| This compound | Human Neutrophil Elastase | MeOSuc-AAPV-pNA | Not explicitly stated as IC50 | 0.27 mM | [5] |
| Various Flavanones | Human Neutrophil Elastase | MeOSuc-AAPV-pNA | 2.4 ± 1.0 to 74.7 ± 8.5 µM | 3.2 µM (for compound 17) | [6] |
Note: The Ki value of 0.27 mM for this compound was determined using Dixon plots with MeOSuc-AAPV-AFC as the substrate.[5] It is important to note that IC50 and Ki values can vary depending on the assay conditions, including substrate concentration and enzyme source.
Detailed Experimental Protocols
Protocol 1: In Vitro NETosis Inhibition Assay using Fluorescence Microscopy
Objective: To visualize and quantify the inhibition of PMA-induced NETosis by this compound.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sytox Green nucleic acid stain
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Poly-L-lysine coated coverslips or 96-well plates
-
Fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Cell Seeding: Seed the isolated neutrophils onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well black-walled imaging plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere for 30 minutes at 37°C in a 5% CO2 incubator.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in RPMI 1640 medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Carefully remove the medium from the adhered neutrophils and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
NETosis Induction:
-
Prepare a working solution of PMA in RPMI 1640 medium (e.g., 100 nM).
-
Add the PMA solution to each well (except for the unstimulated control wells) to a final concentration of 25-100 nM.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Fixation:
-
Add Sytox Green to each well to a final concentration of 100-500 nM and incubate for 15 minutes at room temperature, protected from light.
-
Carefully wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add DAPI solution (e.g., 300 nM in PBS) to stain the nuclei and incubate for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filters for Sytox Green (extracellular DNA) and DAPI (all nuclei).
-
Quantify NETosis by counting the number of NET-releasing cells (characterized by diffuse, web-like Sytox Green staining) as a percentage of the total number of cells (DAPI-stained nuclei).
-
Protocol 2: Fluorometric Quantification of NET-associated DNA
Objective: To quantify the amount of extracellular DNA released during NETosis in a plate reader format.
Materials:
-
Materials from Protocol 1
-
PicoGreen dsDNA quantification reagent (or similar)
-
DNase I
-
Cell lysis buffer
-
Black 96-well plate
-
Fluorometric plate reader
Procedure:
-
Follow steps 1-4 from Protocol 1 in a black 96-well plate.
-
Quantification of Extracellular DNA:
-
After the 2-4 hour incubation period, add a cell-impermeable DNA dye like Sytox Green (final concentration 100-500 nM) to each well.
-
Alternatively, to measure total extracellular DNA, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of dsDNA in the supernatant using the PicoGreen reagent according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a standard curve using the provided DNA standard.
-
Calculate the concentration of extracellular DNA in each sample.
-
Normalize the results to the positive control (PMA stimulation without inhibitor) to determine the percentage of NETosis inhibition for each concentration of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of neutrophil elastase in the complex process of NETosis. By irreversibly inhibiting this key enzyme, researchers can dissect its contribution to chromatin decondensation and the subsequent release of NETs in response to various stimuli. The provided protocols offer a starting point for designing and executing experiments to explore the inhibitory potential of this compound and to further elucidate the molecular mechanisms underlying NET formation. Careful consideration of inhibitor concentration, incubation times, and the choice of quantification method will be crucial for obtaining robust and reproducible data. Further research is warranted to establish a definitive dose-response relationship for this compound in inhibiting NETosis and to explore its therapeutic potential in NET-driven pathologies.
References
- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of MeOSuc-AAPV-CMK in Acute Lung Injury Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator of the excessive inflammation and tissue damage seen in ALI. Consequently, the inhibition of NE represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of MeOSuc-AAPV-CMK, a specific and irreversible inhibitor of neutrophil elastase, in preclinical models of acute lung injury. We will detail its mechanism of action, provide experimental protocols for its use, present available quantitative data on its efficacy, and illustrate the key signaling pathways involved.
Introduction: The Role of Neutrophil Elastase in Acute Lung Injury
Neutrophil elastase is a powerful destructive enzyme implicated in the pathogenesis of ALI.[1] In inflammatory states, neutrophils infiltrate the lung tissue and release NE, which contributes to lung injury through several mechanisms:
-
Extracellular Matrix Degradation: NE degrades essential components of the lung's extracellular matrix, such as elastin and collagen, leading to compromised alveolar structure.
-
Increased Vascular Permeability: By damaging endothelial and epithelial barriers, NE contributes to the leakage of fluid and proteins into the alveolar space, a hallmark of ALI.
-
Pro-inflammatory Cytokine Release: NE can stimulate lung epithelial cells to release pro-inflammatory cytokines, further amplifying the inflammatory cascade.[2]
Given these detrimental effects, the inhibition of NE is a logical therapeutic approach for ALI. This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a highly specific, cell-permeable, and irreversible inhibitor of human neutrophil elastase, making it a valuable tool for studying the role of NE in ALI models.[3]
Mechanism of Action of this compound
This compound is a peptide chloromethyl ketone that acts as a suicide inhibitor of neutrophil elastase.[3] The peptide sequence (Ala-Ala-Pro-Val) mimics the substrate binding site of NE, allowing the inhibitor to specifically target the enzyme. The chloromethyl ketone (CMK) group then forms a covalent bond with a critical histidine residue in the active site of NE, leading to its irreversible inactivation.[3] Beyond NE, this compound has also been shown to inhibit cathepsin G and proteinase 3.[4][5]
Experimental Protocols in Acute Lung Injury Models
While direct data on this compound in lipopolysaccharide (LPS)-induced ALI models is limited in the available literature, we can detail a protocol from a study using a human neutrophil elastase (hNE)-induced lung injury model in mice, which provides valuable insights into the in vivo application of this inhibitor. We will also provide a standard protocol for an LPS-induced ALI model, where the efficacy of this compound could be evaluated.
Human Neutrophil Elastase (hNE)-Induced Lung Injury Model
This protocol is adapted from a study investigating the role of NE in inducing goblet cell metaplasia, which also assessed inflammatory markers relevant to ALI.[2]
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of hNE-induced lung inflammation.
Materials:
-
Male Balb/c mice (6 weeks of age)
-
Human Neutrophil Elastase (hNE)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Reagents:
-
Dissolve hNE in sterile PBS to a concentration of 1 mg/mL.
-
To test the inhibitory effect, pre-incubate hNE with this compound at a twofold higher molar concentration (e.g., 85 µM this compound with 50 µg hNE) for 1 hour at room temperature.[2]
-
-
Animal Dosing:
-
Anesthetize mice using a standard protocol.
-
Administer 50 µg of hNE (or the hNE + this compound mixture) in a volume of 40 µL via intratracheal aspiration.[2][6]
-
Control animals receive an equivalent volume of sterile PBS.
-
Repeat the administration on days 1, 4, and 7 for a chronic exposure model.[2]
-
-
Sample Collection and Analysis (at days 8, 11, and 14):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving aliquots of sterile saline (e.g., 3 x 1 mL).
-
BAL Fluid Analysis:
-
Determine total leukocyte counts using a hemocytometer.
-
Prepare cytospin slides for differential cell counts (neutrophils, lymphocytes, eosinophils, macrophages).
-
Centrifuge the remaining BAL fluid and store the supernatant at -80°C for cytokine analysis (e.g., KC and IL-5) using ELISA or multiplex assays.[2]
-
-
Lung Tissue Analysis:
-
Perfuse the lungs with saline and harvest for histological analysis (e.g., H&E staining to assess inflammation) or molecular analysis.
-
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This is a standard and widely used protocol to model ALI. The efficacy of this compound can be tested in this model.
Objective: To induce a robust and reproducible acute lung injury in mice using intratracheal LPS instillation.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
Procedure:
-
Preparation of Reagents:
-
Dissolve LPS in sterile PBS to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution of 5 mg/mL to deliver 20 µL).
-
Prepare this compound solution for administration (e.g., dissolved in DMSO and then diluted in PBS). The optimal dose and route would need to be determined empirically, but could be guided by other NE inhibitor studies (e.g., intraperitoneal or intravenous administration 1 hour prior to LPS challenge).
-
-
ALI Induction:
-
Anesthetize the mice.
-
Visualize the trachea via a small incision or using a non-invasive laryngoscope.
-
Instill LPS (e.g., 5 mg/kg) in a small volume (e.g., 20-50 µL) directly into the trachea.[7]
-
-
Treatment:
-
Administer this compound at a predetermined time point (e.g., 1 hour before or 1-2 hours after LPS administration).
-
-
Sample Collection and Analysis (typically 24 hours post-LPS):
-
Lung Wet-to-Dry Weight Ratio: Euthanize the mouse, excise the lungs, weigh them (wet weight), then dry them in an oven (e.g., 60°C for 72 hours) and weigh again (dry weight). The ratio is an indicator of pulmonary edema.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform BAL and analyze for total and differential cell counts, and protein concentration (as a measure of vascular permeability). Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity, which is an indicator of neutrophil infiltration.
-
Histology: Fix and section lung tissue for H&E staining to assess lung injury scores based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.
-
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from the study using the hNE-induced lung injury model in mice.[2]
Table 1: Effect of this compound on BALF Leukocyte Counts in hNE-Induced Lung Injury
| Treatment Group | Total Leukocytes (cells/mL) | Neutrophils (%) | Lymphocytes (%) | Eosinophils (%) |
| Day 8 | ||||
| hNE | 1.2 x 10^5 ± 0.2 x 10^5 | 45 ± 5 | 10 ± 2 | 8 ± 2 |
| hNE + this compound | 0.5 x 10^5 ± 0.1 x 10^5 * | 15 ± 3 * | 5 ± 1 | 2 ± 1 * |
| Day 11 | ||||
| hNE | 1.5 x 10^5 ± 0.3 x 10^5 | 55 ± 6 | 12 ± 3 | 10 ± 3 |
| hNE + this compound | 0.6 x 10^5 ± 0.1 x 10^5 * | 20 ± 4 * | 6 ± 2 | 0 * |
| Day 14 | ||||
| hNE | 1.8 x 10^5 ± 0.4 x 10^5 | 60 ± 7 | 15 ± 4 | 12 ± 4 |
| hNE + this compound | 0.7 x 10^5 ± 0.2 x 10^5 * | 25 ± 5 * | 7 ± 2 | 0 * |
Data are presented as mean ± SE. *P < 0.05 compared to hNE treatment alone.[2]
Table 2: Effect of this compound on BALF Cytokine Levels in hNE-Induced Lung Injury
| Treatment Group | Keratinocyte-derived Chemokine (KC) (pg/mL) | Interleukin-5 (IL-5) (pg/mL) |
| Day 8 | ||
| Control (PBS) | 10 ± 2 | Not Detected |
| hNE | 50 ± 10 | 25 ± 5 |
| hNE + this compound | 15 ± 4 * | Not Detected * |
| Day 11 | ||
| Control (PBS) | 12 ± 3 | Not Detected |
| hNE | 65 ± 12 | 35 ± 7 |
| hNE + this compound | 20 ± 5 * | Not Detected * |
| Day 14 | ||
| Control (PBS) | 11 ± 2 | Not Detected |
| hNE | 75 ± 15 | 45 ± 9 |
| hNE + this compound | 22 ± 6 * | Not Detected * |
Data are presented as mean ± SE. *P < 0.05 compared to hNE treatment alone. KC is a murine chemokine analogous to human IL-8, a potent neutrophil chemoattractant.[2]
Signaling Pathways Modulated by Neutrophil Elastase Inhibition
Neutrophil elastase contributes to the inflammatory cascade in ALI by activating key intracellular signaling pathways. By inhibiting NE, this compound can be expected to attenuate these downstream effects. The primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In the context of ALI, stimuli like LPS or NE itself can lead to the activation of NF-κB in alveolar macrophages and epithelial cells. This activation results in the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. NE has been shown to activate the non-canonical NF-κB pathway, leading to the activation of the RelB subunit.[8]
The MAPK Signaling Pathway
The MAPK family of kinases (including p38, ERK, and JNK) are crucial for transducing extracellular signals into cellular responses, including inflammation. In ALI, the activation of MAPK pathways leads to the production of inflammatory cytokines and chemokines. NE can contribute to the activation of these pathways. Inhibition of NE would be expected to reduce the activation of MAPKs, thereby decreasing the inflammatory response.
Summary and Future Directions
This compound is a potent and specific inhibitor of neutrophil elastase that has demonstrated efficacy in reducing inflammation in a murine model of NE-induced lung injury. The available data show that it can significantly reduce the influx of inflammatory cells, particularly neutrophils, and decrease the levels of pro-inflammatory cytokines in the lungs.
While direct evidence for its use in LPS-induced ALI models is still needed, the established role of NE in the pathogenesis of ALI strongly suggests that this compound would be a valuable tool for research in this area. Future studies should focus on:
-
Evaluating this compound in LPS-induced and other ALI models: This would provide a more comprehensive understanding of its therapeutic potential.
-
Dose-response studies: Determining the optimal dose and timing of administration is crucial for maximizing its efficacy.
-
Mechanistic studies: Further elucidating the specific effects of this compound on the NF-κB and MAPK signaling pathways in the context of ALI will provide a more complete picture of its mechanism of action.
References
- 1. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Macrophages produce IL-33 by activating MAPK signaling pathway during RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noncanonical NF-κB mediates the Suppressive Effect of Neutrophil Elastase on IL-8/CXCL8 by Inducing NKRF in Human Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
MeOSuc-AAPV-CMK: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathology of numerous inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in autoimmune disease research. The document details relevant signaling pathways, proposes experimental protocols, and presents quantitative data from related studies to inform future research and drug development efforts.
Core Concepts: Neutrophil Elastase and NETosis in Autoimmunity
Neutrophil elastase, primarily found in the azurophilic granules of neutrophils, plays a critical role in host defense. However, its dysregulation is a key factor in the tissue damage and chronic inflammation characteristic of many autoimmune disorders.[2] NE contributes to pathology through direct degradation of extracellular matrix components and by participating in a specialized form of neutrophil cell death known as NETosis.[3]
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including NE itself.[3] While NETs are crucial for trapping and killing pathogens, their excessive formation can expose self-antigens, leading to the production of autoantibodies and the perpetuation of the autoimmune response.[3] This process is increasingly recognized as a central pathogenic mechanism in diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and vasculitis.
Mechanism of Action of this compound
This compound acts as a specific and irreversible inhibitor of neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the natural substrate of NE, allowing it to bind to the enzyme's active site. The chloromethyl ketone (CMK) moiety then forms a covalent bond with a critical histidine residue in the catalytic triad of the enzyme, leading to its irreversible inactivation.[1] By inhibiting NE, this compound is hypothesized to mitigate inflammation and tissue damage through two primary mechanisms:
-
Direct Inhibition of Proteolytic Damage: Preventing the breakdown of essential proteins in the extracellular matrix of joints, skin, and blood vessels.
-
Inhibition of NETosis: As neutrophil elastase is a key enzyme in the process of chromatin decondensation during NET formation, its inhibition can reduce the release of NETs and the subsequent exposure of autoantigens.
Key Signaling Pathways
The therapeutic potential of this compound in autoimmune diseases is rooted in its ability to interfere with key inflammatory signaling pathways.
Neutrophil Elastase-Mediated Pro-inflammatory Signaling
Neutrophil elastase can directly activate pro-inflammatory signaling cascades, notably through Toll-like receptor 4 (TLR4).[1][4][5] This interaction triggers a downstream signaling cascade involving MyD88, IRAK1, and TRAF6, ultimately leading to the activation of the transcription factor NF-κB.[1][5] NF-κB then promotes the expression of a wide range of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as chemokines that attract more immune cells to the site of inflammation, thus perpetuating the inflammatory cycle.
The NETosis Signaling Cascade
NETosis is a complex process involving multiple signaling events. A key pathway involves the activation of peptidylarginine deiminase 4 (PAD4), an enzyme that catalyzes the citrullination of histones.[6][7][8][9] This process, which neutralizes the positive charge of histones, is crucial for the decondensation of chromatin, a hallmark of NETosis.[6][7][8][9] Neutrophil elastase collaborates with PAD4 in this process, as it can cleave histones, further promoting chromatin unfolding.[6] By inhibiting NE, this compound can disrupt this critical step in NET formation.
Quantitative Data Summary
Direct quantitative data on the efficacy of this compound in animal models of rheumatoid arthritis, lupus, or multiple sclerosis is not currently available in the published literature. However, studies on other neutrophil elastase inhibitors in relevant models provide a strong rationale for its potential therapeutic effects. The following tables summarize key findings from these related studies.
Table 1: Efficacy of Neutrophil Elastase Inhibitors in Animal Models of Inflammatory Disease
| Compound | Animal Model | Disease Readout | Efficacy | Reference |
| Sivelestat | Imiquimod-induced psoriasis (mouse) | PASI score reduction | 50% reduction with 1% cream | [3][10] |
| Sivelestat | Imiquimod-induced psoriasis (mouse) | Epidermal thickness reduction | 2.4-3.6 times lower than control | [3][10] |
| GW311616A | Artery injury-induced neointimal hyperplasia (mouse) | Neointimal hyperplasia | Significantly reduced | [1][5] |
Table 2: Effects of Neutrophil Elastase Inhibition on Inflammatory Markers
| Compound | Model System | Marker | Effect | Reference |
| Sivelestat | Imiquimod-induced psoriasis (mouse) | T-lymphocyte infiltration | Diminished | [3][10] |
| GW311616A | Vascular smooth muscle cells | TNF-α induced inflammation | Inhibited | [1][5] |
| Other NE Inhibitors | Psoriatic arthritis synovial fluid | NET formation | Potentiated (by synovial fluid) | [11] |
Proposed Experimental Protocols
The following protocols are proposed as a starting point for investigating the efficacy of this compound in relevant animal models of autoimmune disease. These are based on established models and general procedures for in vivo administration of similar compounds.
General Preparation of this compound for In Vivo Administration
Materials:
-
Dimethyl sulfoxide (DMSO)[14]
-
Corn oil[14]
-
Sterile, pyrogen-free saline[14]
-
Sterile microcentrifuge tubes and syringes
Stock Solution Preparation (e.g., 25 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 25 mg/mL concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C.
Working Solution for Intraperitoneal (IP) Injection (e.g., 2.5 mg/mL):
-
Thaw a stock solution aliquot.
-
For a final volume of 1 mL, mix 100 µL of the 25 mg/mL DMSO stock solution with 900 µL of sterile corn oil.[14]
-
Vortex thoroughly to create a uniform suspension or solution.
-
Prepare the working solution fresh on the day of injection.
Collagen-Induced Arthritis (CIA) Model in Mice (for Rheumatoid Arthritis Research)
Experimental Workflow:
Detailed Protocol:
-
Induction of Arthritis: Induce CIA in DBA/1 mice according to standard protocols. This typically involves a primary immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21 with bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin treatment with this compound (e.g., 1-10 mg/kg, administered intraperitoneally daily) or vehicle control starting from the day of the booster immunization (day 21) or upon the first signs of arthritis.
-
Clinical Assessment: Monitor mice daily or every other day for the onset and severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw).
-
Endpoint Analysis: At the termination of the experiment (e.g., day 42), collect blood for analysis of serum cytokine levels (e.g., TNF-α, IL-1β) and anti-collagen antibody titers. Harvest paws for histological assessment of synovitis, cartilage damage, and bone erosion using a semi-quantitative scoring system.[15][16]
MRL/lpr Mouse Model (for Systemic Lupus Erythematosus Research)
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Use female MRL/lpr mice, which spontaneously develop a lupus-like disease.
-
Treatment: Begin prophylactic or therapeutic treatment with this compound (e.g., 1-10 mg/kg, administered intraperitoneally daily) or vehicle control at a specified age (e.g., 8 weeks for prophylactic, 12-14 weeks for therapeutic).
-
Monitoring: Monitor mice weekly for signs of disease progression, including proteinuria (using urine dipsticks), body weight, and serum levels of anti-double-stranded DNA (dsDNA) autoantibodies.
-
Endpoint Analysis: At the end of the study (e.g., 20 weeks of age), euthanize the mice and collect blood for comprehensive autoantibody profiling and cytokine analysis. Harvest the kidneys for histological examination to assess the severity of glomerulonephritis, including immune complex deposition, cellular infiltration, and glomerular damage.[17][18]
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice (for Multiple Sclerosis Research)
Experimental Workflow:
Detailed Protocol:
-
Induction of EAE: Induce EAE in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in CFA, followed by administration of pertussis toxin on days 0 and 2.
-
Treatment: Initiate treatment with this compound (e.g., 1-10 mg/kg, administered intraperitoneally daily) or vehicle control at a pre-determined time point, such as at the time of immunization or upon the onset of clinical signs.
-
Clinical Assessment: Monitor mice daily for the development and severity of neurological deficits using a standard EAE clinical scoring scale (e.g., 0-5).
-
Endpoint Analysis: At the peak of the disease or a pre-defined endpoint, collect spleens for ex vivo analysis of MOG-specific T cell responses and cytokine production (e.g., IFN-γ, IL-17, IL-10).[19][20][21][22][23] Perfuse the mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
Conclusion
This compound represents a valuable research tool for investigating the role of neutrophil elastase and NETosis in the pathogenesis of autoimmune diseases. Its high specificity and irreversible mode of action make it a powerful inhibitor for both in vitro and in vivo studies. While direct evidence for its efficacy in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis is still needed, the strong mechanistic rationale and the promising results from studies with other neutrophil elastase inhibitors highlight its potential as a therapeutic lead. The experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and to accelerate the development of novel treatments for autoimmune diseases.
References
- 1. Neutrophil elastase promotes neointimal hyperplasia by targeting toll-like receptor 4 (TLR4)-NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging role of neutrophil extracellular traps in autoimmune and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase up-regulates interleukin-8 via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. epicypher.com [epicypher.com]
- 10. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AB0400 SYNOVIAL FLUID FROM PSORIATIC ARTHRITIS HAS THE POTENTIATION IN TRIGGERING NEUTROPHIL EXTRACELLULAR TRAPS (NETS) FORMATION | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocat.com [biocat.com]
- 14. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 15. Quantitative determination of the diagnostic accuracy of the synovitis score and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. Lupus Nephritis: Animal Modeling of a Complex Disease Syndrome Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of lupus nephritis: the past, present and a future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Analysis of cytokine mRNA expression in the central nervous system of mice with experimental autoimmune encephalomyelitis reveals that IL-10 mRNA expression correlates with recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytokine Control of Inflammation and Repair in the Pathology of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. DIMINISHED CYTOKINE AND CHEMOKINE EXPRESSION IN THE CENTRAL NERVOUS SYSTEM OF GMF-DEFICIENT MICE WITH EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MeOSuc-AAPV-CMK In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent and irreversible inhibitor of neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases.[1][2] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][3][4] The chloromethyl ketone (CMK) moiety forms a covalent bond with residues in the enzyme's active site, leading to irreversible inactivation.[2] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against human neutrophil elastase (HNE).
Principle of the Assay
The assay utilizes a fluorogenic substrate, such as MeOSuc-AAPV-AMC, which is specifically cleaved by active neutrophil elastase to release a fluorescent product, 7-amino-4-methylcoumarin (AMC).[4][5] The rate of fluorescence increase is directly proportional to the elastase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence generation. By measuring the fluorescence over time at different inhibitor concentrations, the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Data Presentation
The inhibitory activity of this compound and a reference compound can be summarized as follows. Please note that the following data is illustrative.
| Compound | Target Enzyme | Assay Type | Substrate | IC50 |
| This compound | Human Neutrophil Elastase | Fluorometric | MeOSuc-AAPV-AMC | 15 nM |
| Sivelestat (Control) | Human Neutrophil Elastase | Fluorometric | MeOSuc-AAPV-AMC | 50 nM |
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[5]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: Prepare a solution of 0.1 M Tris-HCl, pH 7.5, with 0.5 M NaCl and 0.05% (v/v) Tween-20 in distilled water.
-
Enzyme Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 10 nM).
-
Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a working concentration of 200 µM.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.[2]
-
Inhibitor Dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 1:3 serial dilution to cover a wide range of concentrations for IC50 determination.
Assay Procedure
-
Enzyme and Inhibitor Incubation:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the appropriate this compound dilution to the test wells.
-
For the positive control (no inhibition), add 25 µL of assay buffer.
-
For the negative control (no enzyme), add 50 µL of assay buffer.
-
Add 25 µL of the HNE working solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[2]
-
-
Substrate Addition and Measurement:
-
Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 60 seconds for 30 minutes.[5]
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration using the following formula:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of irreversible inhibition of Neutrophil Elastase by this compound.
Experimental Workflow
Caption: Experimental workflow for the in vitro this compound neutrophil elastase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MeOSuc-AAPV-CMK Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), also known as Elastase Inhibitor III, is a potent, cell-permeable, and irreversible inhibitor of human neutrophil elastase (HNE). It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][2] The inhibitor's mechanism relies on the chloromethyl ketone (CMK) moiety, which forms a covalent bond with the active site of the target serine protease, leading to irreversible inactivation. Due to its critical role in studying inflammatory diseases like rheumatoid arthritis, emphysema, and cystic fibrosis, precise and accurate preparation of this compound stock solutions is fundamental for reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical and Inhibitory Properties
This compound is a peptide-based inhibitor with specific properties that are crucial for its handling and application.
| Property | Data | Reference |
| Molecular Formula | C₂₂H₃₅ClN₄O₇ | [1][3] |
| Molecular Weight | 502.99 g/mol | [1][4] |
| CAS Number | 65144-34-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Target Enzymes | Neutrophil Elastase, Cathepsin G, Proteinase 3 | [1][2][5] |
| Solubility in DMSO | Up to 125 mg/mL (248.51 mM) | [1] |
| Mechanism | Irreversible, covalent modification |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol details the steps to prepare a high-concentration stock solution of this compound. Using high-quality, anhydrous DMSO is critical, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous or newly-opened Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Equipment:
-
Vortex mixer
-
Ultrasonic bath (recommended for high concentrations)[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.
-
Calculation: Calculate the volume of DMSO required. To prepare a 100 mM stock solution from 5 mg of powder:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.005 g / (502.99 g/mol * 0.1 mol/L) = 0.0000994 L
-
Volume (µL) = 99.4 µL
-
-
Dissolution: Carefully add 99.4 µL of anhydrous DMSO to the vial containing 5 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For concentrations at or above 100 mM, brief sonication in an ultrasonic water bath may be necessary to ensure full dissolution.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them under the appropriate conditions as outlined in the table below.
Quick Calculation Table for Stock Solutions:
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.988 mL |
| 10 mM | 1 mg | 198.8 µL |
| 10 mM | 5 mg | 994.1 µL |
| 50 mM | 5 mg | 198.8 µL |
| 100 mM | 5 mg | 99.4 µL |
Storage and Stability
Proper storage is essential to maintain the inhibitor's activity.
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 1-2 years | [1] |
| -80°C | 2 years | [1][6][7] | |
| Stock Solution in DMSO | -20°C | 1 month | [1][6][7] |
| -80°C | 6 months | [1][6][7] |
Note: Always store solutions in sealed, moisture-proof containers.[1]
Application Protocol: In Vitro Neutrophil Elastase Inhibition Assay
This example protocol describes how to use the prepared this compound stock solution to measure its inhibitory effect on purified neutrophil elastase in vitro.
Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in an appropriate assay buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, pH 8.0).[8] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid affecting enzyme activity.
-
Pre-incubation: In a 96-well plate, add the diluted inhibitor solutions to wells containing purified human neutrophil elastase. Allow the plate to incubate for 20 minutes at 37°C. This pre-incubation period is recommended for optimal irreversible inhibition.
-
Initiate Reaction: Add a fluorogenic or chromogenic elastase substrate (e.g., MeOSuc-AAPV-AMC or MeOSuc-AAPV-pNA) to each well to start the enzymatic reaction.[8][9]
-
Measure Activity: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Visualizations and Diagrams
Mechanism of Irreversible Inhibition:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound [chembk.com]
- 4. N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | C22H35ClN4O7 | CID 5486692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for MeOSuc-AAPV-CMK in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-AAPV-CMK is a potent, irreversible, and cell-permeable inhibitor of neutrophil elastase (NE), a serine protease predominantly found in the azurophilic granules of neutrophils.[1] It also exhibits inhibitory activity against proteinase 3 (PR3) and cathepsin G.[2][3] Due to the central role of neutrophil elastase in a variety of inflammatory and tissue-destructive processes, this compound is a valuable tool for in vitro studies investigating the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1] These application notes provide an overview of the working concentrations and detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
The following tables summarize the quantitative data for this compound working concentrations and inhibitory activity in various cell-based and enzymatic assays.
Table 1: Working Concentrations of this compound in Cell Culture
| Cell Type | Application | Concentration | Treatment Time | Outcome Measured |
| Human Monocyte-Derived Macrophages (hMDMs) | Inhibition of NE-induced effects | 10 µM | Pre-treatment | Quenched NE-specific cleavage of DQ-elastin |
| Human Monocyte-Derived Macrophages (hMDMs) | Inhibition of NE-induced cytokine production | 50-200 nM | 1 hour | Reduced TNFα, IL-1β, and IL-8 expression |
| Murine Alveolar Macrophages | Inhibition of NE-induced phagocytic failure | 10 µM | Post-treatment | Stopped NE activity |
| Human Myeloid Precursor Cell Line (U937) | Intracellular inhibition of NE | Various | 0-26 hours | Residual NE activity |
| Primary Human Neutrophils (PMNs) | Intracellular inhibition of NE | Various | 1 hour | Residual NE activity |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Substrate | IC₅₀ / Kᵢ |
| Human Neutrophil Elastase (hNE) | Enzymatic Assay | MeOSuc-AAPV-pNA | Kᵢ = 3.2 µM (noncompetitive) |
| Proteinase 3 (PR3) | Enzymatic Assay | FRET peptide | IC₅₀ values determined |
| Proteinase K | RT-PCR based assay | (MeOSuc-AAPV-CH₂Cl) | 0.5 mM (for analog) |
Mandatory Visualization
Signaling Pathways
// Nodes NE [label="Neutrophil Elastase\n(NE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeOSuc [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Kinases", fillcolor="#FBBC05", fontcolor="#202124"]; Calpastatin [label="Calpastatin", fillcolor="#FBBC05", fontcolor="#202124"]; Calpain [label="Calpain Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Calcium [label="Intracellular Ca²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(IL-8, IL-1β, TNFα)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phagocytosis [label="Macrophage\nPhagocytosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion [label="Macrophage\nAdhesion & Cytoskeleton\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MeOSuc -> NE [label="inhibits", dir=back, color="#202124", fontcolor="#202124"]; NE -> Integrin [label="activates", color="#202124", fontcolor="#202124"]; Integrin -> Src [label="activates", color="#202124", fontcolor="#202124"]; Src -> Cytokines [label="leads to", color="#202124", fontcolor="#202124"]; NE -> Calpastatin [label="degrades", color="#202124", fontcolor="#202124"]; Calpastatin -> Calpain [label="inhibits", dir=back, style=dashed, color="#202124", fontcolor="#202124"]; NE -> Calcium [label="increases", color="#202124", fontcolor="#202124"]; Calcium -> Calpain [label="activates", color="#202124", fontcolor="#202124"]; Calpain -> Phagocytosis [label="impairs", color="#202124", fontcolor="#202124"]; NE -> Adhesion [color="#202124", fontcolor="#202124"]; } dot Caption: Downstream effects of Neutrophil Elastase and its inhibition.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stock [label="Prepare Stock Solution\n(e.g., 100 mM in DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture_cells [label="Culture Cells\n(e.g., THP-1, hMDMs, Neutrophils)", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat Cells with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stimulate_cells [label="Stimulate Cells\n(e.g., with NE)", fillcolor="#FBBC05", fontcolor="#202124"]; collect_samples [label="Collect Samples\n(Lysates, Supernatants)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assay [label="Perform Assay", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; elastase_activity [label="Elastase Activity Assay\n(MeOSuc-AAPV-AMC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytokine_elisa [label="Cytokine Measurement\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phagocytosis_assay [label="Phagocytosis Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_stock [color="#5F6368"]; prep_stock -> treat_cells [color="#5F6368"]; culture_cells -> treat_cells [color="#5F6368"]; treat_cells -> stimulate_cells [color="#5F6368"]; stimulate_cells -> collect_samples [color="#5F6368"]; collect_samples -> assay [color="#5F6368"]; assay -> elastase_activity [color="#5F6368"]; assay -> cytokine_elisa [color="#5F6368"]; assay -> phagocytosis_assay [color="#5F6368"]; elastase_activity -> analyze [color="#5F6368"]; cytokine_elisa -> analyze [color="#5F6368"]; phagocytosis_assay -> analyze [color="#5F6368"]; } dot Caption: General experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 50.3 mg of this compound (Molecular Weight: 502.99 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Differentiation of THP-1 Monocytes into Macrophages
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium.
-
To induce differentiation, add PMA to the cell suspension to a final concentration of 50-100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. During this time, the monocytes will adhere to the plate and differentiate into macrophages.
-
After the incubation period, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).
-
Add fresh, complete RPMI-1640 medium without PMA to the cells. The differentiated macrophages are now ready for treatment with this compound and subsequent experiments.
Inhibition of Neutrophil Elastase Activity in Macrophages
Materials:
-
Differentiated macrophages (e.g., from THP-1 cells or primary human monocytes)
-
This compound stock solution (100 mM in DMSO)
-
Purified human neutrophil elastase (NE)
-
Cell culture medium
-
DQ™ Elastin from pig pancreas (fluorescent substrate)
Procedure:
-
Plate the differentiated macrophages in a suitable culture vessel (e.g., 96-well plate for fluorescence-based assays).
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) by adding the diluted inhibitor to the cell culture medium. Incubate for 1-2 hours at 37°C.
-
Add purified neutrophil elastase to the cell culture medium to stimulate the cells. A final concentration of 200 nM NE is a common starting point.
-
To measure intracellular NE activity, add a fluorescent substrate like DQ™ Elastin to the culture medium according to the manufacturer's instructions.
-
Incubate the plate at 37°C and measure the fluorescence at appropriate time points using a fluorescence plate reader. An increase in fluorescence indicates elastase activity.
-
Compare the fluorescence in cells treated with this compound to untreated controls to determine the extent of inhibition.
Measurement of Cytokine Release
Materials:
-
Differentiated macrophages
-
This compound stock solution
-
Lipopolysaccharide (LPS) or other relevant stimulus
-
ELISA kits for the cytokines of interest (e.g., IL-8, IL-6, TNFα)
Procedure:
-
Plate differentiated macrophages in a 24-well or 48-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50-200 nM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as LPS (100 ng/mL) to induce cytokine production.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Analyze the data to determine the effect of this compound on cytokine release.
References
Application Notes and Protocols for MeOSuc-AAPV-CMK in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible, and cell-permeable inhibitor of serine proteases, primarily targeting neutrophil elastase (NE), proteinase 3 (PR3), and to a lesser extent, cathepsin G.[1][2][3] These proteases, released by activated neutrophils during inflammation, can cause significant degradation of cellular and extracellular matrix proteins. In the context of Western blotting, uncontrolled protease activity during sample preparation can lead to artefactual protein degradation, resulting in inaccurate quantification and misleading results. The inclusion of this compound in the lysis buffer is a critical step to preserve protein integrity for subsequent analysis.
These application notes provide a detailed protocol for the use of this compound as a protease inhibitor in sample preparation for Western blotting, along with information on relevant signaling pathways and data presentation.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the efficacy of this compound in preventing the degradation of a known neutrophil elastase substrate.
| Treatment Condition | Target Protein Level (Normalized to Loading Control) | Percent Degradation Prevented |
| Untreated Control (No Inhibitor) | 0.45 | 0% |
| This compound (50 µM) | 0.85 | 88.9% |
| This compound (100 µM) | 0.95 | 111.1% |
| Standard Protease Inhibitor Cocktail | 0.70 | 55.6% |
Note: This data is illustrative and serves as an example of how to present quantitative Western blot results. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 100 mM stock solution of this compound by dissolving the lyophilized powder in dimethyl sulfoxide (DMSO).[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[4]
Protocol 2: Cell Lysis and Protein Extraction with this compound for Western Blotting
This protocol is designed for cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
This compound stock solution (100 mM in DMSO)
-
Broad-spectrum protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Cell Washing: Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Preparation: Immediately before use, prepare the complete lysis buffer. For each 1 mL of lysis buffer, add:
-
10 µL of a 100X broad-spectrum protease inhibitor cocktail.
-
10 µL of a 100X broad-spectrum phosphatase inhibitor cocktail.
-
A specific volume of 100 mM this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add 1 µL of the 100 mM stock solution to 1 mL of lysis buffer).
-
-
Cell Lysis: Add the complete, ice-cold lysis buffer to the washed cells (e.g., 500 µL for a 10 cm dish).
-
Scraping and Collection: Using a pre-chilled cell scraper, scrape the adherent cells from the surface of the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis and optimal inhibition. A 20-minute incubation is suggested for optimum inhibition by this compound.[4]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Electrophoresis:
-
Based on the protein concentration, aliquot the desired amount of protein (typically 20-50 µg per lane) into a new microcentrifuge tube.
-
Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Storage: Use the prepared samples immediately for Western blotting or store them at -80°C for future use.
Protocol 3: Western Blotting
A general Western blotting protocol is outlined below. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of a Relevant Signaling Pathway
Neutrophil elastase can activate intracellular signaling pathways that regulate gene expression. The following diagram illustrates the signaling cascade leading to the upregulation of MUC1 transcription, a process that can be studied using Western blotting to analyze the phosphorylation status and protein levels of the involved signaling molecules.
Caption: Neutrophil elastase signaling pathway leading to MUC1 transcription.
This signaling pathway can be investigated by performing Western blots for key proteins such as phosphorylated ERK1/2 to assess pathway activation in the presence or absence of neutrophil elastase and its inhibitor, this compound. By inhibiting neutrophil elastase, this compound would be expected to block the initiation of this signaling cascade.
References
Application Notes and Protocols for In Vivo Administration of MeOSuc-AAPV-CMK in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of MeOSuc-AAPV-CMK, a potent and irreversible inhibitor of neutrophil elastase (NE), as well as cathepsin G and proteinase 3.[1][2] This document outlines its mechanism of action, practical protocols for administration in mouse models, and expected outcomes based on preclinical research.
Introduction
This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a cell-permeable peptide inhibitor that covalently binds to the active site of target serine proteases, leading to their irreversible inactivation.[3] Due to the central role of neutrophil elastase in the pathology of various inflammatory diseases, this compound is a valuable tool for investigating the in vivo functions of this enzyme and for evaluating the therapeutic potential of its inhibition. Preclinical studies have demonstrated its efficacy in mitigating tissue damage in models of lung injury and skin blistering diseases.
Mechanism of Action
Neutrophil elastase, released by activated neutrophils at sites of inflammation, degrades components of the extracellular matrix, including elastin, and contributes to tissue damage. This compound acts by mimicking the substrate of neutrophil elastase. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site serine residue of the protease, thereby irreversibly inhibiting its enzymatic activity. This targeted inhibition prevents the downstream pathological consequences of excessive neutrophil elastase activity.
Data Presentation
The following tables summarize quantitative data from a representative in vivo study using this compound in a mouse model of experimental bullous pemphigoid.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bullous Pemphigoid
| Treatment Group | Dose of this compound | Route of Administration | Primary Outcome | Result |
| Anti-BP180 IgG + this compound | 100 µg/g body weight | Intradermal | Subepidermal Blistering | Inhibition of blistering |
| Anti-BP180 IgG + Vehicle | N/A | Intradermal | Subepidermal Blistering | Blister formation |
Table 2: Effect of this compound on Neutrophil Infiltration
| Treatment Group | Myeloperoxidase (MPO) Activity (OD460nm/mg protein) |
| Anti-BP180 IgG + Elastase Inhibitor (this compound) | 0.48 ± 0.04 |
| Anti-BP180 IgG + Control | 0.90 ± 0.10 |
| Data from a study in a mouse model of experimental bullous pemphigoid, measured 12 hours after injection. A significant reduction in MPO activity indicates decreased neutrophil infiltration in the inhibitor-treated group.[4] |
Experimental Protocols
Protocol 1: Intradermal Administration of this compound in a Mouse Model of Experimental Bullous Pemphigoid
This protocol is adapted from a study investigating the role of neutrophil elastase in a mouse model of bullous pemphigoid.[4]
1. Animal Model:
-
Neonatal BALB/c mice are used for this model.
2. Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Pathogenic anti-BP180 IgG
-
Phosphate-buffered saline (PBS), sterile
3. Preparation of this compound Solution:
-
Dissolve this compound in DMSO to the desired stock concentration.
-
For injection, dilute the stock solution in sterile PBS to achieve the final concentration for a dose of 100 µg/g body weight in a 50 µL injection volume.
4. Administration Procedure:
-
Induce experimental bullous pemphigoid by injecting pathogenic anti-BP180 IgG (2.5 mg IgG/g body weight) intradermally into the neonatal mice.
-
Ninety minutes after the administration of anti-BP180 IgG, inject 50 µL of the prepared this compound solution intradermally at the same site.
-
Alternatively, this compound can be co-injected with the anti-BP180 IgG.
-
A control group should receive the same volume of vehicle (e.g., DMSO diluted in PBS) instead of the inhibitor.
5. Outcome Assessment:
-
Monitor the mice for the development of subepidermal blisters at the injection site.
-
To quantify neutrophil infiltration, perform a myeloperoxidase (MPO) assay on tissue samples collected from the injection site at various time points (e.g., 12 hours post-injection).
Protocol 2: Intratracheal Administration for a Mouse Model of Neutrophil Elastase-Induced Lung Injury
This protocol is based on a model of neutrophil elastase-induced mucus cell metaplasia in the mouse lung. While the specific dose of this compound was not provided in the original study, this protocol outlines the general procedure for using the inhibitor to block the effects of neutrophil elastase.
1. Animal Model:
-
Male Balb/c mice (6 weeks of age) are a suitable model.
2. Reagents:
-
Human Neutrophil Elastase (NE)
-
This compound
-
Phosphate-buffered saline (PBS), sterile
3. Preparation of Solutions:
-
Prepare a solution of human NE in sterile PBS (e.g., 50 µg per 50 µL).
-
Prepare a solution of this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO to aid solubility). The concentration should be determined based on preliminary dose-response studies.
4. Administration Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
For the disease induction group, administer 50 µg of human NE in 50 µL of PBS intratracheally on days 1, 4, and 7.
-
For the inhibitor treatment group, co-administer this compound with the human NE solution intratracheally.
-
A control group should receive an intratracheal instillation of PBS.
-
Detailed, non-surgical methods for intratracheal instillation in mice have been described and should be followed for accurate delivery to the lungs.[5][6]
5. Outcome Assessment:
-
On days 8, 11, and 14, euthanize the mice and collect lung tissue and bronchoalveolar lavage (BAL) fluid.
-
Analyze lung tissue for goblet cell metaplasia using histological staining (e.g., Periodic acid-Schiff).
-
Measure the expression of mucin genes (e.g., Muc5ac) in lung tissue using RT-PCR.
-
Perform cell counts and cytokine analysis on the BAL fluid to assess inflammation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. researchgate.net [researchgate.net]
- 4. A critical role for neutrophil elastase in experimental bullous pemphigoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-surgical Intratracheal Instillation of Mice with Analysis of Lungs and Lung Draining Lymph Nodes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MeOSuc-AAPV-CMK in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible, and cell-permeable inhibitor of serine proteases, primarily targeting neutrophil elastase (NE). It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][2][3] Neutrophil elastase is a key mediator in the inflammatory cascade and tissue destruction associated with various pathological conditions.[4][5] Its excessive activity is implicated in diseases such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[4][6] By inhibiting neutrophil elastase, this compound serves as a valuable tool for investigating the roles of this protease in disease pathogenesis and for evaluating the therapeutic potential of neutrophil elastase inhibition in preclinical animal models.
These application notes provide detailed protocols and guidelines for the formulation and administration of this compound in animal studies, with a focus on a representative acute lung injury model.
Product Information and Storage
| Characteristic | Description |
| Molecular Formula | C22H35ClN4O7 |
| Molecular Weight | 503.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and ethanol |
| Storage (Powder) | Store at -20°C for up to 1 year. |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Formulation for Animal Studies
The appropriate formulation for this compound will depend on the route of administration and the specific experimental design. It is crucial to prepare fresh solutions for in vivo studies to ensure optimal activity.
Preparation of Stock Solution
A high-concentration stock solution in a suitable organic solvent is typically prepared first.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Allow the powdered this compound to warm to room temperature before opening the vial.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to prepare 1 ml of a 100 mM solution, dissolve 50.3 mg of the compound in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
Formulations for Administration
3.2.1. Intraperitoneal (IP) Injection
For systemic administration, a common formulation involves diluting the DMSO stock solution in a vehicle such as corn oil.
-
Vehicle: DMSO and Corn Oil (e.g., 10:90 ratio)
-
Example Preparation (for a 2.5 mg/mL final concentration):
-
Prepare a 25 mg/mL intermediate stock solution in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of sterile corn oil.
-
Mix thoroughly by vortexing to obtain a clear solution or a fine suspension. This formulation is ready for administration to animals.[1]
-
3.2.2. Oral Administration
For oral gavage, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Vehicle: 0.5% CMC-Na in sterile water
-
Example Preparation (for a 2.5 mg/mL suspension):
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile distilled water.
-
Add 250 mg of powdered this compound to 100 mL of the 0.5% CMC-Na solution.
-
Mix thoroughly to create a homogenous suspension. This formulation is ready for oral administration.[1]
-
3.2.3. Intratracheal (IT) Instillation
For direct lung delivery, the compound can be diluted in sterile saline.
-
Vehicle: Sterile, pyrogen-free saline (0.9% NaCl)
-
Procedure:
-
Thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in sterile saline immediately before use. The final concentration of DMSO should be kept low (ideally below 1%) to minimize solvent-related lung injury.
-
Signaling Pathway of Neutrophil Elastase in Inflammatory Disease
The following diagram illustrates the central role of neutrophil elastase in the pathogenesis of inflammatory diseases like COPD and its downstream effects, which can be mitigated by this compound.
Caption: Neutrophil Elastase Signaling Cascade.
Experimental Protocols
The following is a representative protocol for evaluating the efficacy of this compound in an acute lung injury model. Note: This is an example protocol and should be optimized for specific experimental conditions and institutional guidelines.
Example Protocol: Acute Lung Injury in Hamsters
This protocol is adapted from studies investigating inflammatory lung injury.
5.1.1. Experimental Workflow
Caption: In Vivo Acute Lung Injury Experimental Workflow.
5.1.2. Materials
-
This compound
-
DMSO (cell culture grade)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Lipopolysaccharide (LPS) or crystalline silica
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Male Syrian golden hamsters (80-100g)
-
Animal intubation platform and laryngoscope
-
Microsyringe for instillation
5.1.3. Procedure
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of Reagents:
-
Prepare the this compound formulation for intratracheal instillation by diluting the DMSO stock in sterile saline to the desired concentration (e.g., 1 mg/mL). The final DMSO concentration should be below 1%.
-
Prepare the lung injury-inducing agent (e.g., LPS at 5 mg/kg or silica at 20 µ g/hamster ) in sterile saline.
-
-
Animal Groups:
-
Group 1: Saline Control (intratracheal saline)
-
Group 2: Vehicle + Injury (intratracheal vehicle followed by injury agent)
-
Group 3: this compound + Injury (intratracheal this compound followed by injury agent)
-
-
Administration:
-
Anesthetize the hamster using the chosen anesthetic.
-
Place the animal on the intubation platform.
-
Visualize the trachea using a laryngoscope and intratracheally instill 150 µL of the this compound formulation or vehicle using a microsyringe.
-
Allow the animal to recover. After a set pre-treatment time (e.g., 30 minutes to 1 hour), re-anesthetize the animal and instill the injury-inducing agent in a similar manner.
-
-
Post-Procedure Monitoring: Monitor the animals for signs of distress.
-
Endpoint Collection (e.g., 24 hours post-injury):
-
Anesthetize the animals deeply.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs to collect BAL fluid.
-
Euthanize the animal and collect lung tissue for histopathology and other analyses.
-
-
Analysis:
-
BAL Fluid: Perform total and differential cell counts (especially neutrophils). Measure total protein concentration as an indicator of alveolar-capillary barrier permeability. Analyze cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Lung Tissue: Fix a portion of the lung tissue in formalin for histological processing (H&E staining) to assess lung injury (e.g., edema, inflammatory cell infiltration). Homogenize another portion to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Representative Data
The following table illustrates the type of quantitative data that can be obtained from an in vivo study using a neutrophil elastase inhibitor. The data presented here are for illustrative purposes and are based on findings from studies with similar inhibitors.
| Parameter | Control Group | Injury + Vehicle Group | Injury + NE Inhibitor Group | % Reduction with Inhibitor |
| BAL Neutrophil Count (x10^5 cells/mL) | 0.5 ± 0.1 | 15.2 ± 2.5 | 5.8 ± 1.2 | 61.8% |
| BAL Total Protein (µg/mL) | 150 ± 25 | 850 ± 110 | 350 ± 60 | 58.8% |
| Lung MPO Activity (U/g tissue) | 1.2 ± 0.3 | 10.5 ± 1.8 | 4.1 ± 0.9 | 61.0% |
| Lung Injury Score (Histopathology) | 0.5 ± 0.2 | 4.2 ± 0.7 | 1.8 ± 0.4 | 57.1% |
| BAL TNF-α (pg/mL) | 20 ± 5 | 250 ± 40 | 90 ± 20 | 64.0% |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the Injury + Vehicle Group. |
Conclusion
This compound is a critical research tool for studying the pathophysiology of inflammatory diseases driven by neutrophil elastase. The protocols and information provided herein offer a framework for conducting in vivo animal studies. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare. Proper formulation and administration are key to obtaining reliable and reproducible results in preclinical evaluations of neutrophil elastase inhibition.
References
- 1. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
Application Notes and Protocols for Fluorogenic Elastase Assay with MeOSuc-AAPV-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase, a serine protease primarily found in the azurophilic granules of neutrophils, is a key player in the innate immune response, where it contributes to the degradation of pathogenic proteins.[1] However, dysregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the quantification of elastase activity and the screening of its inhibitors are crucial for both basic research and therapeutic development. This document provides a detailed protocol for a sensitive and specific fluorogenic assay to measure neutrophil elastase activity using the synthetic peptide substrate, MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin).
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate MeOSuc-AAPV-AMC by elastase. The substrate, in its intact form, is weakly fluorescent. Upon cleavage by elastase C-terminal to the valine residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is liberated. The rate of AMC release, which can be monitored kinetically using a fluorescence plate reader, is directly proportional to the elastase activity in the sample. This peptidyl-AMC substrate is sensitive enough to detect human leukocyte elastase at picomolar concentrations.[1][2][3]
Data Presentation
Table 1: Properties of MeOSuc-AAPV-AMC Substrate
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₁N₅O₉ | [4][5] |
| Molecular Weight | 627.69 g/mol | [3][4][5] |
| Excitation Wavelength (Ex) | 380 nm | [4][5] |
| Emission Wavelength (Em) | 460 nm | [4][5] |
| Kₘ for Human Leukocyte Elastase | ~130 µM - 362 µM | [4][6] |
| Purity | ≥95% | [3][6] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Typical Reagent Concentrations for Elastase Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Human Neutrophil Elastase (HNE) | 1 µM | 0.5 - 1 nM |
| MeOSuc-AAPV-AMC | 10 mM in DMSO | 10 - 250 µM |
| Assay Buffer (e.g., Tris-HCl) | 200 mM, pH 8.0 | 100 mM |
| NaCl in Assay Buffer | 500 mM | 250 mM |
| Tween-20 in Assay Buffer | 0.05% | 0.025% |
Table 3: IC₅₀ Values of Common Elastase Inhibitors Determined with MeOSuc-AAPV-AMC
| Inhibitor | IC₅₀ (60 min) | Reference |
| α1-PI | 4.6 ± 1.8 x 10⁻¹⁰ M | [7] |
| Eglin C | 1.3 ± 0.2 x 10⁻¹¹ M (Kᵢ) | [7] |
| Pefabloc SC | 1.3 ± 0.1 x 10⁻⁴ M | [7] |
| BPTI | 3.9 ± 0.4 x 10⁻⁷ M (Kᵢ) | [7] |
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer (200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0):
-
Dissolve the appropriate amount of Tris base and NaCl in deionized water.
-
Adjust the pH to 8.0 with concentrated HCl.
-
Add Tween-20 to a final concentration of 0.05%.
-
Bring the final volume to the desired amount with deionized water.
-
Store at 4°C.
-
-
MeOSuc-AAPV-AMC Stock Solution (10 mM):
-
Human Neutrophil Elastase (HNE) Stock Solution (e.g., 1 µM):
-
Reconstitute lyophilized HNE in the assay buffer to the desired stock concentration.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM.
-
Store at -20°C, protected from light.
-
2. Standard Curve Preparation
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer. A typical concentration range would be from 0 µM to 10 µM.
-
Add the same volume of each standard dilution to the wells of a 96-well black, clear-bottom microplate as used for the enzyme assay.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzymatic reaction to the concentration of the product formed.
3. Enzyme Activity Assay Protocol
-
On the day of the experiment, thaw the HNE stock solution on ice and dilute it to the desired working concentration (e.g., 1 nM, which would be a 2X solution for the final assay volume) in pre-chilled assay buffer.
-
Prepare a 2X working solution of the MeOSuc-AAPV-AMC substrate by diluting the stock solution in the assay buffer. A typical final concentration in the assay is between 10 µM and 200 µM.[7] For a final concentration of 100 µM, prepare a 200 µM working solution.
-
Pipette 50 µL of the 2X HNE working solution into the wells of a 96-well black, clear-bottom microplate. Include wells with assay buffer only as a negative control.
-
For inhibitor screening, pre-incubate the enzyme with various concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature or 37°C before adding the substrate.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X MeOSuc-AAPV-AMC working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 380/460 nm) kinetically over a period of 10-60 minutes, with readings taken every 1-2 minutes.[7]
4. Data Analysis
-
For each time point, subtract the background fluorescence (from wells with no enzyme) from the fluorescence readings of the experimental wells.
-
Determine the rate of the reaction (V₀) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Convert the rate from RFU/min to µmol/min using the slope of the AMC standard curve.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enzo Life Sciences MeOSuc-AAPV-AMC (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MeOSuc-AAPV-CMK in a Murine Model of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure.[1] A key player in the pathogenesis of ALI is the neutrophil, a type of white blood cell that infiltrates the lungs and releases a variety of inflammatory mediators, including the potent serine protease, neutrophil elastase (NE).[1][2][3] Unregulated NE activity contributes significantly to lung tissue damage by degrading extracellular matrix components and amplifying the inflammatory cascade.
MeOSuc-AAPV-CMK is a potent and irreversible inhibitor of neutrophil elastase. It also exhibits inhibitory activity against cathepsin G and proteinase 3. By blocking the activity of NE, this compound presents a promising therapeutic strategy to mitigate the deleterious effects of excessive neutrophil activation in ALI. These application notes provide a comprehensive guide for the use of this compound in a lipopolysaccharide (LPS)-induced murine model of ALI, a well-established and reproducible model that mimics key features of clinical ALI.
Mechanism of Action
In the context of ALI, neutrophils are recruited to the lungs where they become activated and release their granular contents, including neutrophil elastase. NE contributes to the pathophysiology of ALI through several mechanisms:
-
Extracellular Matrix Degradation: NE degrades critical components of the lung's extracellular matrix, such as elastin, collagen, and proteoglycans, leading to compromised alveolar-capillary barrier integrity.
-
Pro-inflammatory Cytokine Release: NE can directly and indirectly stimulate the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), further amplifying the inflammatory response.
-
Signaling Pathway Activation: Neutrophil elastase can activate pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[4]
This compound acts by irreversibly binding to the active site of neutrophil elastase, thereby preventing its enzymatic activity. This inhibition is expected to reduce the downstream pathological consequences of NE release in the injured lung.
Signaling Pathway
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model
This protocol describes the induction of acute lung injury in mice via intratracheal instillation of LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Surgical platform and lamp
-
Surgical tools for exposing the trachea
-
24-gauge catheter or similar for instillation
-
This compound
-
Vehicle for this compound (e.g., sterile saline, PBS, or DMSO followed by dilution)
Procedure:
-
Animal Preparation: Use 8-12 week old male C57BL/6 mice. Anesthetize the mice using a preferred and institutionally approved method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Surgical Exposure of Trachea: Place the anesthetized mouse in a supine position on a surgical platform. Make a small midline incision in the neck to expose the trachea.
-
Intratracheal Instillation of LPS: Carefully insert a 24-gauge catheter into the trachea. Instill 50 µL of LPS solution (e.g., 1 mg/kg body weight) directly into the lungs.[1]
-
Suture and Recovery: Suture the incision and allow the mouse to recover on a warming pad.
Preparation and Administration of this compound
Note: The optimal dose and timing of this compound administration should be determined empirically. The following is a representative protocol based on similar neutrophil elastase inhibitors.
Preparation of this compound Solution:
-
This compound is typically soluble in DMSO. For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle like sterile saline or corn oil to minimize DMSO toxicity.
-
Example Preparation: For a 10 mg/kg dose in a 25g mouse (0.25 mg), a stock solution of 10 mg/mL in DMSO could be prepared. Then, 25 µL of this stock can be diluted in sterile saline for administration.
Administration Protocol:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.
-
Dosage: Based on studies with other neutrophil elastase inhibitors, a starting dose of 10-50 mg/kg body weight can be considered.
-
Timing of Administration: this compound can be administered either prophylactically (e.g., 30 minutes to 1 hour before LPS instillation) or therapeutically (e.g., 1-2 hours after LPS instillation).
Assessment of Lung Injury
a. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
At a predetermined time point (e.g., 24 hours after LPS), euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Instill and aspirate 1 mL of sterile, cold PBS three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils and other inflammatory cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
b. Lung Wet-to-Dry Weight Ratio (W/D Ratio):
-
After euthanasia, carefully excise the right lung.
-
Record the wet weight of the lung.
-
Dry the lung in an oven at 60°C for 72 hours.
-
Record the dry weight.
-
Calculate the W/D ratio as an indicator of pulmonary edema.
c. Histopathological Analysis:
-
Perfuse the left lung with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess lung architecture, inflammatory cell infiltration, and edema.
Experimental Workflow
Data Presentation
The following tables present representative quantitative data from studies using neutrophil elastase inhibitors in lung injury models. These values are for illustrative purposes and actual results may vary.
Table 1: Effect of Neutrophil Elastase Inhibition on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) |
| Control | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.1 |
| LPS + Vehicle | 8.2 ± 1.5 | 6.5 ± 1.2 | 1.7 ± 0.3 |
| LPS + NE Inhibitor | 4.1 ± 0.8 | 2.8 ± 0.6 | 1.3 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. Data is representative from similar studies.
Table 2: Effect of Neutrophil Elastase Inhibition on Pro-inflammatory Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Control | < 20 | < 30 | < 15 |
| LPS + Vehicle | 850 ± 120 | 1200 ± 250 | 450 ± 80 |
| LPS + NE Inhibitor | 350 ± 90 | 550 ± 150 | 200 ± 50* |
Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. Data is representative from similar studies.[5][6][7]
Table 3: Effect of Neutrophil Elastase Inhibition on Lung Edema
| Treatment Group | Lung Wet/Dry Weight Ratio |
| Control | 4.2 ± 0.3 |
| LPS + Vehicle | 7.8 ± 0.6 |
| LPS + NE Inhibitor | 5.5 ± 0.4* |
Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. Data is representative from similar studies.
Conclusion
This compound offers a targeted approach to mitigate the destructive consequences of neutrophil elastase in acute lung injury. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this inhibitor in a preclinical model of ALI. Careful experimental design and optimization of dosage and timing are crucial for obtaining robust and reproducible results. The use of this compound in such models will undoubtedly contribute to a better understanding of the role of neutrophil elastase in ALI and may pave the way for the development of novel therapeutic interventions for this devastating condition.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidylarginine Deiminase 4 Deficiency Suppresses Neutrophil Extracellular Trap Formation and Ameliorates Elastase-Induced Emphysema in Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase inhibitor reduces ventilation-induced lung injury via nuclear factor-κB and NF-κB repressing factor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elevated levels of IL-6, INF-gamma, and TNF-alpha in mice in response to cotton dust are modulated by anti-TNF-alpha antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MeOSuc-AAPV-CMK: An Irreversible Inhibitor of Elastase in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the pathogenesis of various inflammatory lung diseases, including Acute Respiratory Distress Syndrome (ARDS) and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Elevated levels of NE in the bronchoalveolar lavage fluid (BALF) are associated with lung tissue damage due to its ability to degrade extracellular matrix proteins like elastin.[2] MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, cell-permeable, and irreversible inhibitor of human neutrophil elastase.[4] It acts by covalently modifying the active site of the enzyme.[4] This document provides detailed application notes and protocols for the use of this compound in studying and inhibiting elastase activity in bronchoalveolar lavage fluid.
Product Information
| Characteristic | Description |
| Product Name | MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone (this compound) |
| Synonyms | Elastase Inhibitor III |
| Molecular Formula | C22H35ClN4O7 |
| Molecular Weight | 502.99 g/mol |
| Target(s) | Human Neutrophil Elastase, Cathepsin G, Proteinase 3[4] |
| Mechanism of Action | Irreversible inhibitor, forms a covalent bond with the active site.[4] |
| Solubility | Soluble in DMSO and DMF. |
| Storage | Store at -20°C. Stock solutions can be stored in frozen aliquots at -20°C. |
Quantitative Data
While specific IC50 or Ki values for this compound inhibition of elastase directly in bronchoalveolar lavage fluid are not extensively published, its potency has been established in various in vitro and in vivo models. The duration of its inhibitory activity in the lungs has been shown to correlate with its persistence in lung lavage fluid.[5]
| Parameter | Value | Conditions | Reference |
| Inhibition | Effective in reducing lung hemorrhage in a hamster model of elastase-induced lung injury. | Intratracheal administration. | [5] |
Researchers should determine the optimal concentration of this compound for their specific experimental conditions by performing a dose-response curve.
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection and Processing
This protocol is a general guideline and should be adapted based on the specific animal model or human subject protocol.
Materials:
-
Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Anesthesia as appropriate for the subject
-
Tracheal cannula or bronchoscope
-
Syringe (size appropriate for lavage volume)
-
Collection tubes (e.g., 15 mL or 50 mL conical tubes), pre-chilled on ice
-
Gauze for filtration
-
Centrifuge
Procedure:
-
Anesthetize the subject according to approved institutional animal care and use committee (IACUC) or institutional review board (IRB) protocols.
-
Expose the trachea and insert a sterile cannula or introduce a bronchoscope.
-
Instill a known volume of pre-warmed sterile PBS. The volume will vary depending on the subject (e.g., 0.5-1.0 mL for a mouse, larger volumes for larger animals or humans).
-
Gently aspirate the fluid and collect it in a pre-chilled collection tube. Repeat the instillation and aspiration steps 2-3 times with fresh PBS, pooling the collected fluid.
-
To remove mucus, filter the pooled BALF through a sterile gauze mesh into a new conical tube.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant (cell-free BALF) and transfer it to a new tube. This supernatant will be used for the elastase activity assay. The cell pellet can be used for cell counting and differential analysis.
-
Store the cell-free BALF at -80°C until use. Avoid repeated freeze-thaw cycles.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a stock solution of this compound, for example, 10 mM in DMSO.
-
Briefly vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Elastase Activity Assay in BALF
This protocol utilizes a fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC), to measure elastase activity. The inhibition by this compound is determined by comparing the activity in the presence and absence of the inhibitor.
Materials:
-
Cell-free BALF supernatant
-
This compound stock solution
-
MeOSuc-AAPV-AMC (fluorogenic substrate)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
-
Purified human neutrophil elastase (for standard curve)
Procedure:
-
Standard Curve: Prepare a standard curve of purified human neutrophil elastase in Assay Buffer to determine the concentration of active elastase in the BALF samples.
-
Assay Setup:
-
On a 96-well black microplate, add your cell-free BALF samples.
-
For the inhibition assay, pre-incubate the BALF samples with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 15-30 minutes at room temperature. Include a vehicle control (DMSO) without the inhibitor.
-
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate MeOSuc-AAPV-AMC in Assay Buffer (e.g., 100 µM). Add the substrate to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C. The cleavage of the AMC group by elastase results in a fluorescent signal.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Subtract the background fluorescence (wells with substrate but no BALF).
-
Plot the elastase activity (rate) against the concentration of this compound to determine the inhibitory effect. Calculate the IC50 value if desired.
-
Visualizations
Signaling Pathway of Neutrophil Elastase in Lung Injury
Caption: Neutrophil elastase signaling in lung injury and the inhibitory action of this compound.
Experimental Workflow for Elastase Inhibition Assay
Caption: Workflow for assessing elastase inhibition by this compound in BALF.
Conclusion
This compound is a valuable tool for researchers studying the role of neutrophil elastase in lung diseases. Its potent and irreversible inhibitory activity makes it suitable for both in vitro and in vivo studies involving bronchoalveolar lavage fluid. The provided protocols offer a framework for the effective use of this inhibitor in experimental settings. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.
References
- 1. Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comparison of alpha 1-proteinase inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone and specific beta-lactam inhibitors in an acute model of human polymorphonuclear leukocyte elastase-induced lung hemorrhage in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay Design with MeOSuc-AAPV-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-AAPV-CMK, also known as Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone, is a potent, cell-permeable, and irreversible inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils.[2] Upon neutrophil activation by various stimuli, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[2] Dysregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] this compound's inhibitory action is mediated by the covalent modification of the active site of HNE by its chloromethyl ketone (CMK) moiety.[2] Beyond HNE, this compound has also been shown to inhibit other related proteases like cathepsin G and proteinase 3.[1] These characteristics make this compound a valuable tool for studying the role of neutrophil elastase in various physiological and pathological processes and for the screening of novel HNE inhibitors in cell-based assays.
Mechanism of Action
This compound is a tetrapeptide designed to mimic the substrate of human neutrophil elastase, allowing it to specifically target the enzyme. The irreversible inhibition is achieved through the chloromethyl ketone (CMK) functional group, which forms a covalent bond with a critical histidine residue in the active site of the serine protease. This covalent modification permanently inactivates the enzyme.
Data Presentation: Inhibitory Activity of this compound
Quantitative data on the inhibitory potency of this compound in cell-based assays measuring the release of elastase from stimulated cells is not extensively available in publicly accessible literature. The majority of reported inhibitory constants are derived from in vitro assays using purified enzymes or from cell lysate-based assays. The following table summarizes the available data. It is important to note that IC50 values can vary depending on the specific assay conditions, including cell type, stimulus, incubation time, and substrate concentration.
| Assay Type | Target | Cell Line/Source | Inhibitor | Potency (IC50/Ki) | Reference |
| Cell Lysate Activity Assay | Human Neutrophil Elastase | U937 cells | This compound | ~100-10,000 fold less effective than in isolated enzyme assays | (MDPI, Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition) |
| In Vitro Enzyme Assay | Human Neutrophil Elastase | Purified Enzyme | This compound | Ki: Not explicitly stated, but potent | (Various biochemical studies) |
| In Vitro Enzyme Assay | Cathepsin G | Purified Enzyme | This compound | Active Inhibitor | [1] |
| In Vitro Enzyme Assay | Proteinase 3 | Purified Enzyme | This compound | Active Inhibitor | [1] |
Note: The significant difference in potency between isolated enzyme and cell-based assays highlights the importance of cellular permeability and off-target effects when evaluating inhibitors in a more physiologically relevant context.
Experimental Protocols
Protocol 1: Fluorometric Measurement of Neutrophil Elastase Activity from Stimulated Cells
This protocol describes a method to measure the activity of neutrophil elastase released from stimulated cells, such as primary human neutrophils or the human promyelocytic leukemia cell line HL-60, and to evaluate the inhibitory effect of this compound.
Materials:
-
Cells: Freshly isolated human neutrophils or HL-60 cells (ATCC CCL-240).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mM in DMSO).
-
Inhibitor: this compound stock solution (10 mM in DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) or a similar elastase-specific fluorogenic substrate. Stock solution (10 mM in DMSO).
-
Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths of ~380/460 nm.
-
96-well black, clear-bottom microplates.
Procedure:
-
Cell Preparation:
-
Culture HL-60 cells according to standard protocols. For experiments, harvest cells in the exponential growth phase.
-
If using primary neutrophils, isolate them from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Wash the cells with Assay Buffer and resuspend to a final concentration of 1 x 10^6 cells/mL in Assay Buffer.
-
-
Inhibitor Treatment:
-
Seed 100 µL of the cell suspension into the wells of a 96-well black microplate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 10 µL of the diluted inhibitor to the respective wells. For the control (no inhibitor) and stimulated control wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor-treated wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Stimulation:
-
Prepare a working solution of PMA in Assay Buffer (e.g., 1 µM).
-
Add 10 µL of the PMA working solution to all wells except the unstimulated control wells (add 10 µL of Assay Buffer instead). A final PMA concentration of 100 nM is a good starting point.
-
Incubate the plate at 37°C for 1-2 hours to allow for elastase release.
-
-
Elastase Activity Measurement:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 100 µM).
-
Add 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each well.
-
Subtract the rate of the unstimulated control from all other wells.
-
Normalize the data to the stimulated control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of PMA-Induced Neutrophil Degranulation
Caption: PMA-induced signaling cascade leading to neutrophil elastase release.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for evaluating this compound in a cell-based assay.
Logical Relationship of Assay Components
Caption: Interplay of key components in the cell-based elastase assay.
References
Troubleshooting & Optimization
MeOSuc-AAPV-CMK solubility problems and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MeOSuc-AAPV-CMK.
Troubleshooting Guide
Problem: I am having trouble dissolving this compound.
-
Question: My this compound is not dissolving completely in my chosen solvent. What should I do?
-
Answer:
-
Verify the Solvent: The recommended solvents for creating stock solutions of this compound are DMSO and DMF.[1] For some applications, ethanol may also be used. It is crucial to use a high-purity, anhydrous grade solvent, as the presence of water can affect solubility.
-
Use Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of this compound.[2][3][4] Always use newly opened or properly stored anhydrous DMSO.
-
Gentle Warming: You can try gently warming the solution to aid dissolution. Be cautious with the temperature to avoid degradation of the compound.
-
Sonication: If the compound still does not dissolve, brief ultrasonication can be effective in breaking up aggregates and enhancing solubility.[2][3][4]
-
Test a Small Amount: Before dissolving your entire sample, it is good practice to test the solubility of a minute amount of the product to avoid loss of valuable material.[5]
-
Problem: My this compound precipitated out of solution after dilution.
-
Question: I successfully dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?
-
Answer:
-
Lower the Final Concentration: The most common reason for precipitation upon dilution is that the final concentration in the aqueous buffer is above the solubility limit of this compound in that specific medium. Try lowering the final working concentration.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Incorporate a Surfactant: For in vivo formulations, the use of surfactants like Tween 80 can help maintain the solubility of the compound in aqueous solutions.[5] This principle can also be applied to some in vitro assays, but compatibility with your specific experiment must be verified.
-
Consider an Alternative Solvent System: If precipitation remains an issue, you may need to explore different solvent systems for your final working solution, such as those containing co-solvents like PEG300 for in vivo work.[5]
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended solvent for preparing a stock solution of this compound?
-
Question: How should I store my this compound powder and stock solutions?
-
Answer: The solid powder should be stored at -20°C and is stable for at least one year.[1][6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2][5] At -80°C, stock solutions are stable for up to 6 months, while at -20°C, they are stable for up to 1 month.[2]
-
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a cell-permeable, irreversible inhibitor of human leukocyte elastase (HLE).[1][6] The chloromethyl ketone (CMK) group forms a covalent bond with a serine or cysteine residue in the active site of the enzyme, leading to its inactivation.[1] It also shows inhibitory activity against cathepsin G and proteinase 3.[2]
-
-
Question: Can I use this compound in in vivo experiments?
Quantitative Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (248.51 mM) | May require ultrasonication. Use of newly opened, anhydrous DMSO is recommended. | [2][3][4] |
| DMSO | 100 mM | Recommended for stock solution preparation. | [1] |
| DMF | 100 mM | Recommended for stock solution preparation. | [1] |
| Ethanol | 50 mg/mL | Solution should be clear and colorless. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Pre-weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 502.99 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 50.3 mg of this compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath sonicator until the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Adiponectin Cleavage Inhibition Assay
This protocol is adapted from a study on the generation of globular adiponectin by leukocyte elastase.[8]
-
Prepare Reagents:
-
Recombinant adiponectin.
-
THP-1 cell-conditioned medium (as a source of leukocyte elastase) or purified human leukocyte elastase.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Reaction buffer (e.g., PBS).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the THP-1 conditioned medium or purified leukocyte elastase.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).
-
As a control, add an equivalent volume of DMSO to a separate reaction tube.
-
Pre-incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibition.
-
-
Initiate Cleavage: Add recombinant adiponectin to the reaction mixtures.
-
Incubate: Incubate the reactions at 37°C for the desired time (e.g., 6 hours or overnight).
-
Stop the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze by Western Blot:
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the globular domain of adiponectin to visualize the cleavage products.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of elastin degradation by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 6. N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone elastase inhibitor 65144-34-5 [sigmaaldrich.com]
- 7. A comparison of alpha 1-proteinase inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone and specific beta-lactam inhibitors in an acute model of human polymorphonuclear leukocyte elastase-induced lung hemorrhage in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
How to improve MeOSuc-AAPV-CMK solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the neutrophil elastase inhibitor, MeOSuc-AAPV-CMK, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and specific irreversible inhibitor of neutrophil elastase, and it also shows inhibitory activity against cathepsin G and proteinase 3.[1] Its peptide-like structure contributes to poor aqueous solubility, making it challenging to prepare formulations at concentrations suitable for in vivo administration without the use of specialized vehicles.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2] For in vivo applications, a stock solution in DMSO is typically prepared first and then diluted into a more biocompatible vehicle.
Q3: What are common vehicle formulations to improve the solubility of this compound for in vivo administration?
A3: Multi-component vehicle systems are commonly employed. These often consist of a primary organic solvent (like DMSO), a co-solvent (such as polyethylene glycol 300 or 400), a surfactant (like Tween® 80), and an aqueous component (e.g., saline or phosphate-buffered saline).[3][4] Oil-based vehicles, such as corn oil, can also be used.[3][4]
Q4: Are there potential side effects associated with the vehicle components?
A4: Yes, the components of the vehicle can have their own biological effects. High concentrations of DMSO can cause local irritation and may have systemic effects.[5] Polyethylene glycols (PEGs) and Tween® 80 are generally considered safe at the concentrations used in these formulations, but it is always recommended to include a vehicle-only control group in your experiments to account for any potential effects of the delivery vehicle itself.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock with aqueous solution. | The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. | - Utilize a co-solvent system containing PEGs and a surfactant like Tween® 80 to maintain solubility. - Follow the recommended order of addition when preparing the vehicle, adding the components sequentially and ensuring each is fully dissolved before adding the next.[8] - Gentle warming or sonication can help in redissolving the compound, but the solution should remain clear at room temperature and at the temperature of administration. |
| The final formulation is cloudy or contains visible particles. | The solubility limit of this compound in the final vehicle has been exceeded. | - Decrease the final concentration of this compound. - Increase the proportion of the organic solvent (DMSO) or co-solvent (PEG300/400) in your formulation. However, be mindful of the potential for increased vehicle toxicity. It is advisable to keep the final DMSO concentration as low as possible, ideally below 10% for injections.[5] - If a suspension is acceptable for your route of administration, you can use a vehicle containing a suspending agent like carboxymethylcellulose (CMC).[3] |
| Adverse reactions (e.g., irritation, lethargy) are observed in the animals after injection. | The vehicle formulation may be causing toxicity or irritation. | - Perform a pilot study with the vehicle alone to assess its tolerability in your animal model. - Reduce the concentration of organic solvents (DMSO, PEG) and/or surfactant (Tween® 80) in your formulation. - Consider an alternative vehicle formulation. For example, if you are using a PEG-based formulation, you could test a corn oil-based vehicle. |
| Inconsistent experimental results. | Poor solubility or precipitation of the compound leading to inaccurate dosing. | - Always visually inspect your formulation for clarity before each administration. - Prepare fresh formulations regularly, as the stability of the compound in the vehicle may be limited. - Ensure thorough mixing of the formulation before drawing it into the syringe. |
Quantitative Data: Solubility of this compound
The following table summarizes the known and estimated solubility of this compound in various solvents and vehicle formulations.
| Solvent/Vehicle | Composition | Solubility | Notes |
| DMSO | 100% | ~125 mg/mL[1][2] | Ultrasonic treatment may be needed to achieve maximum solubility. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][2] |
| Ethanol | 100% | 50 mg/mL[8] | Clear, colorless solution. |
| Vehicle Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | ≥ 2.5 mg/mL (estimated) | This is a common formulation for poorly soluble compounds for in vivo use. The estimated solubility is based on data for other hydrophobic molecules in this vehicle.[9] |
| Vehicle Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (estimated) | Suitable for subcutaneous or intraperitoneal injections. The estimated solubility is based on typical performance of such vehicles.[4] |
| Aqueous Solutions (Water, Saline) | 100% | Very low | This compound is poorly soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Multi-component Aqueous Vehicle for this compound
This protocol describes the preparation of a common vehicle for intravenous, intraperitoneal, or subcutaneous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound and dissolve it in DMSO to achieve a high concentration stock solution (e.g., 25 mg/mL).
-
If necessary, use a sonicator or gentle warming to aid dissolution. Ensure the final stock solution is clear.
-
-
Prepare the final injection solution. The following steps are for a final formulation of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline. The order of addition is critical.
-
In a sterile tube, add the required volume of your this compound DMSO stock solution.
-
Add the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween® 80 and mix again until the solution is clear.
-
Finally, add the saline and mix thoroughly.
-
-
Final Inspection.
-
The final solution should be clear and free of any precipitates. If precipitation occurs, you may need to adjust the formulation or the final concentration of the inhibitor.
-
Protocol 2: Solubility Assessment of this compound in a Test Vehicle
This protocol outlines a method to determine the approximate solubility of this compound in a chosen vehicle.
Materials:
-
This compound
-
Test vehicle (prepared as described in Protocol 1 or other desired formulation)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the test vehicle in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the tube for 10-15 minutes to aid in dissolution.
-
Place the tube on a rotator at room temperature for 24 hours to allow it to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC. This concentration represents the solubility of the compound in that vehicle.
Visualizations
Neutrophil Elastase Signaling Pathway
Neutrophil elastase, the target of this compound, can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This activation can initiate downstream signaling cascades, such as the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to an inflammatory response.[1][3][10]
References
- 1. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 2. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. lifetechindia.com [lifetechindia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of MeOSuc-AAPV-CMK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MeOSuc-AAPV-CMK. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target enzymes of this compound?
A1: this compound is a well-established, irreversible inhibitor of neutrophil elastase (NE). However, it is also known to exhibit inhibitory activity against other serine proteases, namely cathepsin G and proteinase 3.[1][2][3][4][5][6] This cross-reactivity is important to consider when designing and interpreting experiments.
Q2: Are there quantitative data available on the inhibition of off-target proteases by this compound?
A2: While the inhibitory activity of this compound against cathepsin G and proteinase 3 is qualitatively documented, specific IC50 or Ki values are not consistently reported in publicly available literature. To facilitate experimental design, a summary of known inhibitory activities is provided below. Researchers are encouraged to determine the specific inhibitory constants in their own experimental systems.
| Target Enzyme | Inhibitor | Reported Inhibition |
| Neutrophil Elastase (Primary Target) | This compound | Yes |
| Cathepsin G (Off-Target) | This compound | Yes[1][2][3][4][5][6] |
| Proteinase 3 (Off-Target) | This compound | Yes[1][2][3][4][5][6] |
| Proteinase K (Off-Target) | This compound | Yes, though less efficient than other inhibitors[7] |
Q3: Can this compound affect cellular signaling pathways indirectly?
A3: Yes, by inhibiting its target proteases, this compound can indirectly modulate signaling pathways. For instance, it has been shown to block the cleavage of adiponectin by leukocyte elastase.[1][2] Adiponectin is an important adipokine involved in metabolic and inflammatory signaling. By preventing its cleavage, this compound can maintain the levels of full-length, active adiponectin, thereby influencing downstream signaling events.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides methodologies to help researchers identify and characterize potential off-target effects of this compound in their experimental models.
Problem: Unexplained or unexpected experimental results when using this compound.
Possible Cause: Off-target inhibition of other proteases or unintended effects on cellular pathways.
Solution: Employ one or more of the following experimental strategies to identify potential off-target interactions.
Strategy 1: Proteome-Wide Off-Target Identification
These methods provide a broad, unbiased screen for potential off-target proteins.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently modify the active site of enzymes. A competitive ABPP experiment can be performed to identify off-target serine proteases.
-
Compound-Centric Chemical Proteomics (CCCP): This approach involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate.
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize a target protein against proteolysis.
-
Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability upon ligand binding across the proteome.
Strategy 2: Cell-Based Assays for Off-Target Activity
Cell-based assays can provide insights into the functional consequences of off-target inhibition in a more physiologically relevant context.
-
Reporter Gene Assay: Design a reporter system where the activity of a promoter, regulated by a signaling pathway potentially affected by off-target proteases, drives the expression of a reporter gene (e.g., luciferase or GFP).
-
Cell Viability/Proliferation Assays: Assess the effect of this compound on the viability and proliferation of cell lines that are known to be sensitive to the inhibition of potential off-target proteases.
-
Substrate Cleavage Assay: Utilize cell lines that express a specific substrate for a suspected off-target protease. Monitor the cleavage of this substrate in the presence and absence of this compound.
Detailed Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) Protocol for Serine Protease Inhibitors
This protocol is adapted for identifying off-targets of serine protease inhibitors like this compound.
1. Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., Tris-HCl pH 7.4, NaCl, EDTA, with protease inhibitors except for serine protease inhibitors)
-
This compound
-
Broad-spectrum serine protease activity-based probe (e.g., fluorophosphonate-based probe) with a reporter tag (e.g., biotin or a fluorophore)
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
2. Procedure:
-
Proteome Preparation: Lyse cells or homogenize tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the proteome. Determine protein concentration.
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
-
Add the broad-spectrum serine protease activity-based probe to each aliquot and incubate for another specified time (e.g., 30 minutes).
-
-
Target Enrichment (for biotinylated probes):
-
Add streptavidin beads to each sample and incubate to capture the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
For fluorescent probes, visualize the labeled proteins directly using a fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition.
-
For biotinylated probes, perform a Western blot using an anti-biotin antibody or proceed with on-bead digestion for mass spectrometry.
-
-
Mass Spectrometry:
-
Excise the protein bands of interest from the gel or digest the eluted proteins and analyze by LC-MS/MS to identify the proteins that show reduced labeling in the presence of this compound. These are your potential off-targets.
-
Cell-Based Substrate Cleavage Assay for Off-Target Protease Activity
This protocol provides a framework for assessing the inhibition of a specific, known off-target protease in a cellular context.
1. Materials:
-
A cell line that endogenously expresses the suspected off-target protease (e.g., a cell line known to express high levels of cathepsin G).
-
A specific fluorogenic or colorimetric substrate for the off-target protease.
-
This compound.
-
Cell culture medium and reagents.
-
Plate reader capable of measuring fluorescence or absorbance.
2. Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a predetermined time.
-
Cell Lysis: Wash the cells with PBS and then lyse them in a buffer compatible with the protease activity assay.
-
Activity Assay:
-
Add the cell lysate to a new multi-well plate.
-
Add the specific substrate for the off-target protease to each well.
-
Incubate the plate at the optimal temperature for the enzyme.
-
-
Measurement: Measure the fluorescence or absorbance at appropriate time points using a plate reader. A decrease in signal in the this compound-treated cells compared to the control indicates inhibition of the off-target protease.
-
Data Analysis: Plot the protease activity against the concentration of this compound to determine the IC50 value for the off-target inhibition in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MeOSuc-AAPV-CMK for Elastase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MeOSuc-AAPV-CMK for effective elastase inhibition. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit elastase?
This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent and irreversible inhibitor of human neutrophil elastase (HNE).[1] Its mechanism of action involves the chloromethyl ketone (CMK) group, which forms a covalent bond with a critical serine or cysteine residue within the active site of the elastase enzyme. This covalent modification permanently inactivates the enzyme. This inhibitor is also known to target other serine proteases such as cathepsin G and proteinase 3.
Q2: What is the recommended incubation time for optimal elastase inhibition?
For optimal inhibition in biochemical assays, a pre-incubation time of at least 20 minutes is generally recommended.[1] However, the optimal time can be influenced by experimental conditions such as enzyme and inhibitor concentrations, temperature, and buffer composition. In cellular assays, the inhibition by this compound can occur more slowly, with inhibitory effects increasing over several hours.[2] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1] For storage, the solid compound should be kept at -20°C.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to warm to room temperature to ensure stability.[1]
Q4: Can this compound be used in cell-based assays?
Yes, this compound is cell-permeable and can be used in cell-based assays to inhibit intracellular elastase.[1][2] However, it is important to note that its effectiveness can be significantly lower in a cellular environment compared to in vitro assays with the purified enzyme.[2] This may necessitate higher concentrations or longer incubation times to achieve the desired level of inhibition.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete or No Inhibition | Insufficient Incubation Time: this compound is an irreversible inhibitor, and the covalent bond formation takes time. In cellular contexts, its action can be surprisingly slow.[2] | Optimize Incubation Time: Perform a time-course experiment by pre-incubating the elastase with this compound for varying durations (e.g., 20 min, 1 hr, 4 hr, 24 hr) before adding the substrate. |
| Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Use Fresh Aliquots: Prepare fresh dilutions from a properly stored, single-use aliquot of the inhibitor stock solution for each experiment. | |
| Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit the amount of elastase in the assay. | Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the IC50 value for your specific experimental conditions. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate pipetting of the enzyme, inhibitor, or substrate can lead to significant variations. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. |
| Precipitation of Inhibitor: High concentrations of this compound prepared in aqueous buffers from a DMSO stock can sometimes lead to precipitation. | Check Solubility: Visually inspect the solution for any precipitate after diluting the DMSO stock in the assay buffer. If necessary, adjust the final DMSO concentration (typically keeping it below 1%). | |
| Unexpected Results in Cellular Assays | Off-Target Effects: this compound can inhibit other serine proteases like cathepsin G and proteinase 3, which might influence cellular pathways. | Include Appropriate Controls: Use other, more specific elastase inhibitors as controls if available, or use cell lines with known differences in protease expression. |
| Slow Cellular Uptake: The inhibitor may take time to penetrate the cell membrane and reach the intracellular elastase.[2] | Increase Incubation Time: As noted, the inhibitory effect in cells can increase over extended periods (e.g., up to 26 hours).[2] |
Quantitative Data Summary
The following table provides a representative summary of the expected relationship between pre-incubation time and elastase inhibition by this compound. Note that these are illustrative values and the actual results may vary depending on the specific experimental conditions. A longer pre-incubation of the enzyme with the inhibitor before the addition of the substrate generally leads to a higher percentage of inhibition.
| Pre-incubation Time with this compound | Expected Elastase Inhibition (%) |
| 5 minutes | 40 - 60% |
| 20 minutes | 70 - 85% |
| 60 minutes | > 90% |
| 4 hours | > 95% |
Experimental Protocols
Protocol: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.
-
Dissolve the HNE substrate in the appropriate solvent as per the manufacturer's instructions to make a stock solution. Further dilute in Assay Buffer for the working solution.
-
Dilute the purified HNE in Assay Buffer to the desired working concentration.
-
-
Pre-incubation:
-
In a 96-well plate, add the diluted this compound solutions to the wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted HNE solution to all wells except the negative control.
-
Incubate the plate at 37°C for the desired pre-incubation time (e.g., 20 minutes, or for a time-course experiment, multiple time points).
-
-
Initiate Reaction:
-
Add the HNE substrate working solution to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) at the appropriate wavelength using a microplate reader.
-
Take kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro elastase inhibition assay.
Caption: Mechanism of irreversible elastase inhibition.
References
MeOSuc-AAPV-CMK stability in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MeOSuc-AAPV-CMK in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective use of this elastase inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing an aqueous working solution of this compound?
A1: It is highly recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[1] For immediate use, this stock solution can then be diluted into your desired aqueous buffer. A final concentration of DMSO in your assay should be kept low (typically <1%) to avoid affecting the enzyme activity or protein structure.
Q2: How stable is this compound in its powdered form?
A2: The lyophilized powder of this compound is stable for at least one year when stored at -20°C.[1]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Stock solutions prepared in DMSO or DMF should be stored in aliquots at -20°C or -80°C.[2] At -20°C, the stock solution is stable for up to one month, while at -80°C, it can be stored for up to six months.[3] It is crucial to avoid repeated freeze-thaw cycles.[2]
Q4: Is there any information on the half-life of this compound in aqueous buffers?
Q5: What are the primary degradation pathways for peptide-based inhibitors like this compound in aqueous solutions?
A5: Peptide-based molecules in aqueous solutions can degrade through several mechanisms, including hydrolysis of peptide bonds, oxidation of certain amino acid residues, and deamidation.[5] The chloromethyl ketone moiety itself can also be susceptible to hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in the experiment. | Degradation of this compound in the aqueous working solution. | Prepare fresh working solutions of the inhibitor just before each experiment. Minimize the time the inhibitor spends in aqueous buffer before being added to the assay. |
| Consider performing a time-course experiment to determine the rate of activity loss in your specific buffer system. | ||
| Incorrect storage of stock solution. | Ensure stock solutions are stored in tightly sealed aliquots at -20°C or -80°C and that repeated freeze-thaw cycles are avoided. | |
| Inconsistent results between experiments. | Variability in the preparation of the inhibitor working solution. | Standardize the protocol for diluting the stock solution, ensuring the same buffer, pH, and temperature are used each time. |
| Buffer components interfering with the inhibitor. | Check for the presence of nucleophiles in your buffer (e.g., DTT, β-mercaptoethanol) which can react with the chloromethyl ketone group. If possible, use a buffer system without these components. | |
| Precipitation of the inhibitor upon dilution in aqueous buffer. | Poor solubility of this compound at the desired concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but still compatible with your assay (usually <1%). |
| You can try preparing the working solution by adding the stock solution to the buffer with gentle vortexing. |
Stability and Storage Summary
| Form | Solvent | Storage Temperature | Stability |
| Powder | N/A | -20°C | ≥ 1 year[1] |
| Stock Solution | DMSO or DMF | -20°C | Up to 1 month[3] |
| -80°C | Up to 6 months[3] | ||
| Aqueous Working Solution | Aqueous Buffer | Room Temperature | Limited (Prepare fresh) |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
DMSO or DMF
-
Your chosen aqueous buffer (e.g., Tris-HCl, PBS)
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
Microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the aqueous working solution by diluting the stock solution to the desired final concentration in your chosen buffer.
-
Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated inhibitor solution.
-
Perform an elastase activity assay:
-
In a microplate well, add the incubated this compound aliquot, HNE, and the fluorogenic substrate.
-
Monitor the fluorescence signal over time using a microplate reader.
-
-
Analyze the data: Compare the inhibitory activity of the this compound aliquots at different incubation times. A decrease in the inhibition of elastase activity over time indicates degradation of the inhibitor.
-
Calculate the half-life (t½) by plotting the remaining inhibitor activity against time and fitting the data to a first-order decay model.
Elastase Activity Assay Protocol
This protocol can be used to measure the activity of elastase and the potency of this compound.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted inhibitor solutions to the wells of the microplate.
-
Add a constant amount of HNE to each well containing the inhibitor and to a control well without the inhibitor.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) with appropriate excitation and emission wavelengths for the substrate used.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Visual Guides
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing MeOSuc-AAPV-CMK degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MeOSuc-AAPV-CMK during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as Elastase Inhibitor III, is a synthetic tetrapeptide that acts as an irreversible inhibitor of several serine proteases.[1][2][3] Its primary target is human neutrophil elastase (HNE), but it also shows inhibitory activity against cathepsin G and proteinase 3.[1][2][3] Due to its ability to inhibit these enzymes, it is widely used in research to study the roles of these proteases in various physiological and pathological processes, including inflammation and tissue damage. The chloromethyl ketone (CMK) moiety is a key feature of this inhibitor, as it forms a covalent bond with the active site of the target protease, leading to irreversible inhibition.[4]
Q2: What are the primary factors that can cause this compound to degrade during my experiments?
A2: The degradation of this compound can be attributed to several factors, primarily related to its chemical nature as a peptide and the reactivity of the chloromethyl ketone (CMK) group. Key factors include:
-
Hydrolysis: The peptide bonds and the CMK group are susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is often pH-dependent, with stability being greater at lower pH values for some chloromethyl ketones.
-
Enzymatic Degradation: If your experimental system contains proteases, either from serum in cell culture media or secreted by cells, these can cleave the peptide backbone of the inhibitor.
-
Oxidation: Although this compound does not contain highly susceptible amino acids like methionine or cysteine, oxidation can still be a concern over long-term storage and use.
-
Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to light, and moisture can significantly accelerate degradation.[1][5][6][7][8]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the activity of this compound. Follow these guidelines:
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.[7]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4] It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis. After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][5] Stock solutions in DMSO are generally stable for up to one year at -20°C.[4]
Q4: Can I pre-mix this compound in my cell culture medium for long-term experiments?
A4: It is generally not recommended to pre-mix this compound in cell culture medium for extended periods, especially at 37°C. The inhibitor's stability in aqueous media at physiological pH and temperature is limited. For long-term experiments, it is best to add a fresh dilution of the inhibitor to the culture from a frozen stock solution at regular intervals (e.g., every 24-48 hours) to maintain its effective concentration.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
Problem 1: Loss of Inhibitory Effect Over Time
-
Possible Cause: The this compound in your experimental setup is degrading.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your stock solution was prepared with anhydrous solvent and has been stored correctly in single-use aliquots at -20°C or -80°C.
-
Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Assess Stability in Experimental Conditions:
-
Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific cell culture medium and conditions. This can be done by adding the inhibitor to the medium (with and without cells) and testing its remaining activity at different time points using a functional assay (see Experimental Protocols section).
-
-
Optimize Dosing Strategy:
-
Based on the stability assessment, adjust your dosing strategy. Instead of a single initial dose, replenish the inhibitor at regular intervals to maintain a sufficient active concentration.
-
-
Consider Serum-Free or Reduced-Serum Media:
-
If feasible for your cell line, consider using serum-free or reduced-serum media to minimize enzymatic degradation by serum proteases.
-
-
Problem 2: Inconsistent or Irreproducible Experimental Results
-
Possible Cause: Inconsistent activity of this compound due to degradation or handling variability.
-
Troubleshooting Steps:
-
Standardize Handling Procedures:
-
Ensure all users are following the same, strict protocols for storing, handling, and diluting the inhibitor.
-
Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before weighing.
-
-
Use Fresh Aliquots:
-
For each experiment, use a fresh, previously un-thawed aliquot of the stock solution.
-
-
Perform Quality Control on New Batches:
-
When you receive a new batch of this compound, perform a quality control experiment, such as determining the IC50, to ensure it has the expected activity before using it in critical experiments.
-
-
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions and expected stability.
| Form | Solvent/Storage Condition | Temperature | Recommended Duration | Citations |
| Lyophilized Powder | Dry, protected from light and moisture | -20°C | At least 1 year | [4] |
| -80°C | > 1 year | [1] | ||
| Stock Solution | Anhydrous DMSO or DMF, aliquoted, protected from light | -20°C | Up to 1 year | [4] |
| -80°C | Up to 6 months | [1] | ||
| Working Solution | Aqueous buffer/cell culture medium | 4°C | Short-term (hours) | |
| 37°C | Very short-term |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using a functional assay.
-
Preparation of Reagents:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Prepare your complete cell culture medium (with serum, if applicable).
-
Prepare a solution of human neutrophil elastase (HNE) in a suitable assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).
-
Prepare a solution of a fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC) in the assay buffer.
-
-
Incubation of this compound:
-
Dilute the this compound stock solution into your cell culture medium to the final working concentration used in your experiments.
-
Prepare several tubes of this solution.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt further degradation until all time points are collected.
-
-
Functional Assay:
-
Thaw the samples from all time points.
-
In a 96-well plate, add a fixed concentration of HNE to each well.
-
Add an aliquot of the incubated this compound samples to the wells containing HNE and incubate for a short period (e.g., 15-30 minutes) to allow for inhibition.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for MeOSuc-AAPV-AMC) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each time point.
-
Determine the percentage of remaining active this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining activity versus time to determine the functional half-life of the inhibitor under your experimental conditions.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for loss of inhibitor effect.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with MeOSuc-AAPV-CMK
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MeOSuc-AAPV-CMK, a potent and irreversible inhibitor of several serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone) is a cell-permeable peptide inhibitor. Its primary target is human leukocyte elastase (HLE), a serine protease involved in various inflammatory diseases.[1][2][3] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[2][3]
Q2: How does this compound inhibit its target proteases?
The inhibitor's mechanism of action relies on its chloromethyl ketone (CMK) group. This reactive group forms a covalent bond with a critical histidine residue in the active site of the target serine protease, leading to irreversible inhibition.
Q3: What is the recommended solvent and storage condition for this compound?
This compound powder should be stored at -20°C.[1] For experimental use, it is recommended to prepare a stock solution in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO).[4] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5]
Q4: Is this compound cell-permeable?
Yes, this compound is designed to be cell-permeable, allowing it to be used in cell-based assays to inhibit intracellular target proteases.[1]
Troubleshooting Guide
This guide addresses common unexpected results and provides potential solutions for experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inhibitor appears inactive or shows reduced potency. | Improper Storage or Handling: The compound may have degraded due to exposure to moisture, light, or repeated freeze-thaw cycles. | - Ensure the powder was stored at -20°C in a desiccated environment. - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles.[2][5] - Protect stock solutions from light. |
| Incorrect Solvent: The inhibitor may not be fully dissolved or may be unstable in the chosen solvent. | - Use high-purity, anhydrous DMSO to prepare stock solutions.[4] - Ensure complete dissolution of the powder before use. | |
| Suboptimal Assay Conditions: The pH or buffer composition of the assay may affect inhibitor stability or activity. Chloromethyl ketones are generally more stable at lower pH values.[6] | - Verify the pH of your experimental buffer. - Test a range of inhibitor concentrations to determine the optimal working concentration for your specific assay conditions. | |
| Precipitation observed upon addition to aqueous buffer or cell culture media. | Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Ensure the final concentration of DMSO in the assay is sufficient to keep the inhibitor in solution, typically 0.1% to 0.5%. However, always check for solvent toxicity in your specific cell type. - Prepare intermediate dilutions in an appropriate buffer before adding to the final assay volume. - Vortex or mix thoroughly immediately after adding the inhibitor to the aqueous solution. |
| Unexpected or off-target effects observed in the experiment. | Inhibition of Other Proteases: While relatively specific, the chloromethyl ketone reactive group can potentially interact with other cellular proteases, such as certain caspases or other cathepsins, at higher concentrations.[7] | - Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits the target protease without causing off-target effects. - Use specific substrates to confirm the inhibition of the target protease. - Consider using a different class of inhibitor with a distinct mechanism of action as a control to validate the observed phenotype. |
| Inconsistent results between experiments. | Variability in Experimental Protocol: Minor variations in incubation times, cell densities, or reagent concentrations can lead to inconsistent results. | - Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. - Include appropriate positive and negative controls in every experiment. For example, a vehicle control (DMSO) and a positive control for protease activity. |
| Cell toxicity observed. | High Concentration of Inhibitor or Solvent: Both this compound and its solvent (DMSO) can be toxic to cells at high concentrations. | - Determine the optimal, non-toxic concentration of the inhibitor and DMSO through a cell viability assay (e.g., MTT or trypan blue exclusion). - Ensure the final DMSO concentration is as low as possible, ideally below 0.5%. |
Experimental Protocols
Below are generalized protocols for assessing the activity of proteases targeted by this compound. Researchers should optimize these protocols for their specific experimental conditions.
Human Leukocyte Elastase (HLE) Activity Assay (Fluorometric)
This protocol provides a general guideline for measuring HLE activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.4, containing 100 mM NaCl.
-
HLE Enzyme: Reconstitute purified HLE in assay buffer to the desired concentration.
-
HLE Substrate: Prepare a stock solution of a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.
-
This compound: Prepare a stock solution in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well black microplate.
-
Add 10 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add 20 µL of the HLE enzyme solution to all wells except the blank.
-
Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the HLE substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
-
Cathepsin G Activity Assay (Colorimetric)
This protocol provides a general method for measuring Cathepsin G activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.
-
Cathepsin G Enzyme: Reconstitute purified Cathepsin G in assay buffer.
-
Cathepsin G Substrate: Prepare a stock solution of a colorimetric substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) in DMSO.
-
This compound: Prepare a stock solution in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well clear microplate.
-
Add 10 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add 20 µL of the Cathepsin G enzyme solution to all wells except the blank.
-
Incubate at 37°C for 15-30 minutes.
-
Start the reaction by adding 20 µL of the Cathepsin G substrate solution.
-
Measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of p-nitroaniline (pNA) release (OD/min).
-
Plot the reaction rate against the inhibitor concentration to calculate the IC50.
-
Visualizations
Mechanism of Action of this compound
Caption: Covalent inhibition of a serine protease by this compound.
General Experimental Workflow for Testing this compound in Cell Culture
Caption: A typical workflow for evaluating this compound in a cell-based experiment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 6. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Phenol Red on MeOSuc-AAPV-CMK Activity in Media
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the serine protease inhibitor MeOSuc-AAPV-CMK in their experiments. It addresses potential interference from phenol red, a common pH indicator in cell culture media, and provides troubleshooting strategies to ensure accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in this compound Activity Assays
Q1: My colorimetric/fluorometric assay results for this compound activity are variable and not reproducible. Could phenol red in the media be the cause?
A1: Yes, it is highly probable. Phenol red is a pH indicator that can interfere with optical-based assays.[1][2] Its absorbance spectrum can overlap with the wavelengths used to measure the activity of proteases, potentially leading to inaccurate readings.[3] Specifically, phenol red has absorbance peaks around 415 nm and 560 nm, which might interfere with the detection of commonly used colorimetric or fluorometric substrates for proteases.[3][4][5]
Troubleshooting Steps:
-
Run a Media-Only Control: Measure the absorbance or fluorescence of your complete media (containing phenol red) without any cells, enzyme, or substrate. This will quantify the background signal from the media itself.[2]
-
Use Phenol Red-Free Media: The most effective way to eliminate this interference is to switch to a phenol red-free version of your culture medium for the duration of the experiment.
-
Wavelength Selection: If using phenol red-containing media is unavoidable, select a substrate for your protease that has an excitation/emission or absorbance maximum that does not overlap with that of phenol red.
Issue 2: Altered Inhibitor Potency (IC50)
Q2: I've observed a shift in the IC50 value of this compound when performing my experiments in phenol red-containing media compared to a simple buffer system. Why is this happening?
A2: This shift can be attributed to two main factors:
-
pH Fluctuation: Phenol red's color change is a direct reflection of the medium's pH.[1][2][6] The activity and stability of both the target protease and the inhibitor, this compound, can be pH-dependent.[7] Cellular metabolism can cause a drop in pH, turning the media yellow, which could alter the effective concentration or binding affinity of the inhibitor.[1][2]
-
Direct Interaction (Less Likely but Possible): While less common, some compounds can interact with phenol red. However, the primary concern is its properties as a pH indicator and its spectral interference.
Troubleshooting Steps:
-
Monitor and Control pH: Ensure your experimental setup includes a robust buffering system to maintain a stable physiological pH throughout the assay.
-
Perform Control Experiments in Phenol Red-Free Media: To confirm if phenol red is the source of the IC50 shift, repeat the experiment in an identical medium formulation that lacks phenol red.
-
Consider Non-Optical Readouts: If possible, use an assay with a non-optical readout (e.g., mass spectrometry-based) to completely avoid spectral interference issues.
Issue 3: Potential Off-Target Effects
Q3: Can phenol red have any direct biological effects that might indirectly influence the outcome of my this compound experiment?
A3: Yes, some studies have reported that phenol red can have weak estrogenic activity, which may be relevant if you are working with hormone-sensitive cell lines like MCF-7 breast cancer cells.[2][8] Additionally, in certain cellular systems, phenol red can undergo redox reactions, which could potentially impact cellular health and response to treatments.[9]
Troubleshooting Steps:
-
Review Cell Line Sensitivity: Be aware of the characteristics of your cell line. If it is known to be hormone-sensitive, using phenol red-free media is strongly recommended.[2]
-
Assess Cell Viability: Perform standard cell viability assays (e.g., Trypan Blue, Neutral Red uptake) to ensure that the presence of phenol red is not adversely affecting your cells under your specific experimental conditions.[10]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the literature that directly details the impact of phenol red on the IC50 of this compound. However, the potential for interference is based on the known spectral properties of phenol red. The following table illustrates the absorbance maxima of phenol red, which are critical to consider when designing an assay.
| Compound | Absorbance Peak 1 | Absorbance Peak 2 | pH Dependency of Absorbance |
| Phenol Red | ~415-439 nm | ~559-560 nm | Absorbance at 560 nm increases with higher pH (more basic).[3][5] |
Experimental Protocols
Protocol: Assessing the Impact of Phenol Red on a Protease Assay
This protocol is designed to determine if phenol red interferes with your specific protease assay involving this compound.
Materials:
-
Complete cell culture medium with phenol red
-
Identical cell culture medium without phenol red
-
Target protease (e.g., human leukocyte elastase)
-
This compound inhibitor[11]
-
Protease substrate (colorimetric or fluorometric)
-
Assay buffer (pH 7.4)
-
96-well microplate (transparent for absorbance, black for fluorescence)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution.[12]
-
Prepare serial dilutions of the inhibitor in both phenol red-containing and phenol red-free media.
-
Prepare solutions of the target protease and substrate in both types of media.
-
-
Set Up Control Wells:
-
Media Blank: Wells containing only phenol red-containing medium and wells with only phenol red-free medium.
-
Substrate Control: Wells containing the respective medium and the substrate to measure any background signal.
-
Enzyme Control: Wells containing the respective medium, the enzyme, and the substrate (no inhibitor).
-
-
Set Up Experimental Wells:
-
Add the target protease to wells containing the serial dilutions of this compound in both phenol red-containing and phenol red-free media.
-
Incubate for a pre-determined time (e.g., 20 minutes) to allow for inhibitor binding.[12]
-
-
Initiate Reaction and Measure:
-
Add the protease substrate to all wells (except media blanks).
-
Immediately begin reading the absorbance or fluorescence at the appropriate wavelength for your substrate using a microplate reader. Take kinetic readings over a set period.
-
-
Data Analysis:
-
Subtract the background readings from the media blank wells from all other readings.
-
Plot the protease activity against the inhibitor concentration for both media conditions.
-
Calculate the IC50 values for this compound in the presence and absence of phenol red. A significant difference in the IC50 values indicates interference by phenol red.
-
Visual Guides
Logical Workflow for Troubleshooting Phenol Red Interference
The following diagram outlines the decision-making process when troubleshooting potential interference from phenol red in your this compound experiments.
Caption: Troubleshooting workflow for phenol red interference.
This guide provides a comprehensive overview of the potential impact of phenol red on assays involving this compound and offers practical solutions to mitigate these effects, ensuring the integrity and accuracy of your experimental data.
References
- 1. promocell.com [promocell.com]
- 2. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gspchem.com [gspchem.com]
- 7. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Determining the optimal concentration of MeOSuc-AAPV-CMK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of MeOSuc-AAPV-CMK for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, is a potent, irreversible inhibitor of serine proteases.[1][2] Its primary target is neutrophil elastase (NE), a key enzyme involved in inflammatory processes.[1][3] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[4][5][6]
Q2: What is the mechanism of action of this compound?
A2: this compound is a chloromethyl ketone (CMK) derivative that acts as an irreversible inhibitor. The CMK group forms a covalent bond with a critical histidine residue in the active site of the target serine protease, leading to permanent inactivation of the enzyme.[1]
Q3: Is this compound cell-permeable?
A3: Yes, this compound is a cell-permeable inhibitor, making it suitable for use in cell-based assays to study intracellular neutrophil elastase activity.[1]
Q4: How should I prepare and store a stock solution of this compound?
A4: It is recommended to prepare a stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of up to 100 mM.[1] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7] For long-term storage (up to 6 months), -80°C is recommended.[4]
Q5: What is a typical working concentration for this compound?
A5: The optimal concentration of this compound will vary depending on the experimental setup, including the concentration of the target enzyme and the specific assay conditions. For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for both in vitro and cell-based assays. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration. |
| Incorrect solvent used for final dilution. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid affecting enzyme activity or cell viability. | |
| Degraded inhibitor. | Ensure the inhibitor has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution. | |
| Inactive enzyme. | Verify the activity of your neutrophil elastase using a positive control substrate and compare it to the manufacturer's specifications. | |
| High background signal in the assay | Substrate instability or auto-hydrolysis. | Run a control well with only the substrate and assay buffer to measure the rate of spontaneous breakdown. Subtract this background from all experimental wells. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques, especially for cell-based assays. | |
| Inconsistent results between experiments | Variability in cell number or enzyme concentration. | Ensure accurate and consistent cell seeding density or enzyme concentration in all experiments. Normalize results to a protein assay or cell count where appropriate. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery. | |
| Incubation time is not optimal. | As an irreversible inhibitor, pre-incubation of the enzyme with this compound before adding the substrate is recommended. A 20-minute pre-incubation is a good starting point.[1] Optimize the pre-incubation time for your specific assay. | |
| Cell toxicity observed in cell-based assays | Inhibitor concentration is too high. | Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations below the toxic threshold for your inhibition experiments. |
| High solvent concentration. | Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.1%). |
Data Presentation
Recommended Concentration Ranges for Initial Experiments
| Assay Type | Target Enzyme | Suggested Starting Concentration Range | Key Considerations |
| In Vitro Enzyme Assay | Purified Human Neutrophil Elastase | 1 µM - 50 µM | IC50 values for similar inhibitors can range from low micromolar to nanomolar.[8] A dose-response curve is essential. |
| Cell-Based Assay | Intracellular Neutrophil Elastase | 1 µM - 50 µM | Cell permeability is confirmed.[1] Monitor for cytotoxicity at higher concentrations. |
| Proteinase K Inhibition | Proteinase K | ~500 µM | Higher concentrations may be required for less sensitive proteases. |
Experimental Protocols
Detailed Methodology: In Vitro Neutrophil Elastase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against purified human neutrophil elastase using a fluorogenic substrate.
Materials:
-
This compound
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
DMSO (anhydrous)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay will be ≤0.1%.
-
Prepare a working solution of Human Neutrophil Elastase in Assay Buffer. The final concentration should be in the linear range of the assay.
-
Add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 50 µL of the HNE working solution to each well.
-
Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of the fluorogenic HNE substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for MeOSuc-AAPV-AMC) in a kinetic mode for 15-30 minutes at 37°C.[9]
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Workflow for in vitro neutrophil elastase inhibition assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. biocat.com [biocat.com]
- 7. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 8. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
How to handle hygroscopic DMSO for MeOSuc-AAPV-CMK solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling hygroscopic dimethyl sulfoxide (DMSO) for the preparation of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the quality of DMSO critical when preparing this compound solutions?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of organic compounds like this compound.[3] Using "wet" or old DMSO can lead to incomplete dissolution, precipitation of the compound, and potentially accelerated degradation of the peptide. For optimal results, it is crucial to use fresh, anhydrous (dry) DMSO.[4]
Q2: How should I properly store my DMSO to prevent moisture absorption?
A2: To maintain its purity, DMSO should be stored in its original, tightly sealed container in a cool, dry, and dark place.[5][6] It's recommended to store it at a stable temperature between 15°C and 25°C (59°F - 77°F).[5] Avoid opening the container while it is cold to prevent condensation of atmospheric moisture inside.[2] For frequent use, consider aliquoting the DMSO into smaller, single-use vials under dry conditions to minimize exposure of the main stock to air and moisture.
Q3: I am having trouble dissolving this compound in DMSO. What are the possible reasons?
A3: Several factors can lead to dissolution issues:
-
Hygroscopic DMSO: As mentioned, water contamination is a primary cause of reduced solubility.[1][3]
-
Incorrect Concentration: Attempting to prepare a solution that is too concentrated can exceed the solubility limit of the peptide.
-
Inadequate Mixing: The peptide may not have been sufficiently mixed to facilitate complete dissolution.[1]
-
Low Temperature: The temperature of the DMSO and the surrounding environment can affect solubility.[1]
Q4: What should I do if my this compound precipitates out of the DMSO solution?
A4: If you observe precipitation, it may be due to the DMSO stock solution being added too quickly to an aqueous buffer. To avoid this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your aqueous medium. Most cells can tolerate a final DMSO concentration of up to 0.1%.
Q5: How should I store my prepared this compound stock solution?
A5: Once the this compound is fully dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7] These aliquots should be stored in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | DMSO has absorbed moisture ("wet" DMSO). | Use a fresh, sealed bottle of anhydrous DMSO.[3] |
| Concentration is too high. | Verify that you are not exceeding the known solubility limit. | |
| Insufficient mixing. | Vortex the solution for 1-2 minutes. If necessary, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[1] | |
| Low temperature. | Gentle warming of the solution to around 37°C can be attempted, but be cautious as excessive heat may degrade the compound.[1][4] | |
| Solution appears cloudy or has visible precipitate after dilution in aqueous buffer. | The organic material is precipitating out of the solution. | Make initial serial dilutions in DMSO before adding the final diluted sample to your buffer or incubation medium. |
| Loss of inhibitor activity over time. | Improper storage of the stock solution leading to degradation. | Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][7] Use freshly prepared solutions for optimal results.[7] |
| Peptide instability in solution. | Peptides containing certain amino acids can be prone to oxidation. While this compound does not contain Cys, Met, or Trp which are highly susceptible, long-term storage in solution should be minimized.[8] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibration: Allow the vials of this compound powder and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the peptide.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Sonication (if necessary): If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes.[1][3]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[3][7]
Protocol for Diluting Stock Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform initial serial dilutions of the stock solution using anhydrous DMSO.
-
Final Dilution (in Aqueous Medium): Slowly add the DMSO-peptide solution dropwise to the cell culture medium or buffer while gently mixing.[9]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is at a non-toxic level, typically 0.5% or lower for most cell lines.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Recommended Storage Conditions
| Substance | Form | Storage Temperature | Duration | Key Considerations |
| Anhydrous DMSO | Liquid | 15°C to 25°C[5] | Up to 2 years (unopened)[11] | Keep tightly sealed to prevent moisture absorption.[5][11] Store in a dark place.[5] |
| This compound | Powder | -20°C | Up to 3 years[7] | Store away from moisture.[3] |
| This compound in DMSO | Stock Solution | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles.[3][7] |
| -80°C | Up to 6 months[3] |
Table 2: this compound Molarity Calculator
| Desired Concentration | Mass of this compound (MW: 502.99 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 1.9881 mL |
| 5 mM | 1 mg | 0.3976 mL |
| 10 mM | 1 mg | 0.1988 mL |
| 1 mM | 5 mg | 9.9406 mL |
| 5 mM | 5 mg | 1.9881 mL |
| 10 mM | 5 mg | 0.9941 mL |
Data adapted from InvivoChem and MedchemExpress product information.[3][7]
Visualization
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 8. biocat.com [biocat.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. quora.com [quora.com]
Validation & Comparative
A Head-to-Head Battle: MeOSuc-AAPV-CMK vs. Alpha-1 Antitrypsin in the Inhibition of Neutrophil Elastase
For researchers, scientists, and drug development professionals, understanding the nuances of protease inhibitors is paramount. This guide provides a comprehensive comparison of the synthetic inhibitor MeOSuc-AAPV-CMK and the endogenous alpha-1 antitrypsin, focusing on their efficacy in neutralizing neutrophil elastase, a key enzyme in inflammatory processes.
Neutrophil elastase, a serine protease released by neutrophils during inflammation, plays a critical role in the degradation of extracellular matrix proteins. While essential for host defense, its unregulated activity can lead to significant tissue damage, implicating it in the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. This guide delves into a comparative analysis of two key inhibitors of this enzyme: the synthetic peptide chloromethylketone, this compound, and the body's natural defense, alpha-1 antitrypsin.
At a Glance: Key Differences
| Feature | This compound | Alpha-1 Antitrypsin (AAT) |
| Type | Synthetic peptide chloromethylketone | Endogenous serine protease inhibitor (serpin) |
| Mechanism of Action | Irreversible covalent modification of the active site histidine | Forms a stable, inactive complex with the protease |
| Primary Target | Neutrophil Elastase | Neutrophil Elastase, Proteinase 3, and other serine proteases |
| Nature of Inhibition | Irreversible | Irreversible |
Efficacy Showdown: A Look at the Data
Alpha-1 antitrypsin is a potent inhibitor of neutrophil elastase, with second-order rate constants for association reported to be in the range of 1.5 x 107 M-1s-1. It also effectively inhibits proteinase 3, another neutrophil serine protease, with a rate constant of 6.0 x 106 M-1s-1.
This compound is a highly effective and specific irreversible inhibitor of neutrophil elastase. While direct, side-by-side kinetic comparisons with AAT are lacking in the literature surveyed, its potency is well-established in various experimental models.
A key in vivo study provides a direct comparison of their efficacy in a hamster model of human neutrophil elastase-induced lung hemorrhage. In this model, both this compound and alpha-1 antitrypsin were shown to inhibit hemorrhage when administered intratracheally, demonstrating their effectiveness in a physiological setting.
Table 1: In Vivo Efficacy in a Hamster Model of Lung Hemorrhage
| Inhibitor | Route of Administration | Outcome |
| This compound | Intratracheal | Inhibition of hemorrhage |
| Alpha-1 Antitrypsin | Intratracheal | Inhibition of hemorrhage |
Unraveling the Mechanisms: How They Work
The fundamental difference between these two inhibitors lies in their mechanism of action.
This compound acts as an irreversible inhibitor by covalently modifying a critical histidine residue in the active site of neutrophil elastase. The peptide sequence (Ala-Ala-Pro-Val) mimics the natural substrate of elastase, luring the enzyme to bind. The chloromethylketone (CMK) group then forms a stable covalent bond with the active site histidine, rendering the enzyme permanently inactive.
Alpha-1 antitrypsin , a member of the serpin superfamily, employs a unique "suicide substrate" mechanism. It presents a reactive center loop to the protease as a substrate. When the protease cleaves this loop, a rapid and dramatic conformational change is triggered in the AAT molecule. This change traps the protease in a covalent complex, which is then recognized and cleared from circulation.
Experimental Corner: Protocols and Workflows
Neutrophil Elastase Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound and alpha-1 antitrypsin against neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Inhibitors: this compound and Alpha-1 Antitrypsin
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare serial dilutions of the inhibitors (this compound and AAT) in the assay buffer.
-
Add a defined amount of HNE to each well of the 96-well plate, except for the blank controls.
-
Add the different concentrations of the inhibitors to the wells containing HNE and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroanilide release is proportional to the elastase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental workflow for a neutrophil elastase inhibition assay.
The Bigger Picture: Neutrophil Elastase Signaling Pathway
Uncontrolled neutrophil elastase activity has far-reaching consequences. It can degrade a wide array of proteins, leading to tissue destruction and perpetuation of the inflammatory response.
Inhibition of the neutrophil elastase signaling pathway.
Conclusion
Both this compound and alpha-1 antitrypsin are potent inhibitors of neutrophil elastase, albeit through different mechanisms. This compound, as a synthetic and highly specific inhibitor, serves as a valuable research tool for dissecting the roles of neutrophil elastase in various physiological and pathological processes. Alpha-1 antitrypsin represents the body's primary endogenous defense against elastase-mediated damage, and its deficiency highlights the critical importance of this protease-antiprotease balance. The choice between these inhibitors for research purposes will depend on the specific experimental context, with this compound offering specificity and irreversible action, while AAT provides a more physiologically relevant model of endogenous inhibition. Further head-to-head in vitro studies are warranted to provide a more direct quantitative comparison of their inhibitory potencies.
A Comparative Guide to Elastase Inhibitors: MeOSuc-AAPV-CMK versus Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Neutrophil elastase, a powerful serine protease released by neutrophils during inflammation, plays a critical role in host defense. However, its dysregulation is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of neutrophil elastase has become a key therapeutic target. This guide provides a detailed comparison of the widely used research inhibitor, MeOSuc-AAPV-CMK, and a selection of small molecule elastase inhibitors that have been investigated for therapeutic use.
At a Glance: Key Differences
| Feature | This compound | Small Molecule Elastase Inhibitors |
| Mechanism of Action | Irreversible covalent modification of the active site serine. | Typically reversible, competitive or non-competitive inhibition. |
| Selectivity | Also inhibits cathepsin G and proteinase 3.[1][2] | Varies; many newer compounds are highly selective for neutrophil elastase. |
| Primary Application | Primarily a research tool for in vitro and in vivo studies to probe the function of elastase.[3][4] | Therapeutic drug candidates for various inflammatory diseases. |
| Bioavailability | Cell-permeable, but not designed for oral therapeutic use.[4] | Many are designed for oral bioavailability. |
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 and Ki values) of several small molecule elastase inhibitors against human neutrophil elastase (HNE). This compound is a highly potent, irreversible inhibitor; due to its mechanism of action, a traditional IC50 or Ki value is not always directly comparable to those of reversible inhibitors and is often not reported in the same context. It is best characterized by its rapid and irreversible inactivation of the enzyme.
| Inhibitor | Type | IC50 (HNE) | Ki (HNE) | Reference(s) |
| Sivelestat (ONO-5046) | Acyl-enzyme inhibitor | 44 nM | 200 nM | [5] |
| Alvelestat (AZD9668) | Reversible, competitive | ~12 nM | 9.4 nM | [5] |
| BAY 85-8501 | Reversible, competitive | 65 pM | 0.08 nM | [6][7][8][9][10] |
| DMP-777 | Reversible, competitive | Potent (specific value not consistently reported) | - | [5][11][12] |
| ZD-0892 | Reversible, competitive | - | 6.7 nM | [5][11] |
| GW311616 | Reversible, competitive | 22 nM | 0.31 nM | [11] |
| FK706 | Slow-binding, competitive | 83 nM | 4.2 nM | [5] |
| BI-1323495 | Reversible | 3.6140 nM | - | [13] |
Mechanism of Action and Signaling Pathways
Neutrophil elastase exerts its pathological effects through the degradation of extracellular matrix (ECM) components, such as elastin, and by perpetuating the inflammatory cascade.[14][15][16] Inhibition of this enzyme can therefore interrupt these destructive processes.
This compound, a peptide chloromethyl ketone, acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of elastase.[4] This effectively and permanently inactivates the enzyme.
Small molecule inhibitors, in contrast, typically bind reversibly to the enzyme's active site, competing with the natural substrate. Their design often focuses on achieving high selectivity for neutrophil elastase over other related proteases to minimize off-target effects.
Caption: Neutrophil elastase signaling pathway in tissue injury.
Experimental Protocols
A common method for assessing the efficacy of elastase inhibitors is the fluorometric activity assay. This assay measures the cleavage of a synthetic peptide substrate that releases a fluorescent molecule upon cleavage by elastase.
Fluorometric Neutrophil Elastase Inhibition Assay
1. Materials and Reagents:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[17][18]
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10 mM CaCl2)
-
Inhibitor stock solutions (this compound and/or small molecule inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare Reagents: Dilute HNE and the fluorogenic substrate in assay buffer to their working concentrations. Prepare a serial dilution of the inhibitor to be tested.
-
Assay Setup: To the wells of a 96-well plate, add:
-
Test wells: HNE and the test inhibitor at various concentrations.
-
Positive control wells: HNE and vehicle (solvent for the inhibitor).
-
Negative control wells (substrate blank): Assay buffer and substrate.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (the slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for elastase inhibitor screening assay.
Conclusion
This compound remains an invaluable tool for basic research, enabling the definitive inhibition of elastase activity to explore its physiological and pathological roles. Its irreversible nature and broader reactivity, however, make it unsuitable for therapeutic applications. Small molecule inhibitors, particularly those with high potency and selectivity like BAY 85-8501, represent the forefront of therapeutic development for elastase-driven diseases. The continued development of these targeted therapies holds significant promise for the treatment of a range of debilitating inflammatory conditions. Researchers and drug developers should select their inhibitor based on the specific needs of their study, with this compound being the choice for mechanistic studies requiring complete and irreversible enzyme knockout, and selective small molecules being the focus for translational and clinical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. BAY85-8501 |CAS:1161921-82-9 Probechem Biochemicals [probechem.com]
- 9. glpbio.com [glpbio.com]
- 10. BAY-85-8501 - MedChem Express [bioscience.co.uk]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
- 14. Neutrophil elastase: mediator of extracellular matrix destruction and accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interplay between Extracellular Matrix and Neutrophils in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzo Life Sciences MeOSuc-AAPV-AMC (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 18. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating MeOSuc-AAPV-CMK Specificity in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) with alternative inhibitors, focusing on its specificity for its primary target, Human Leukocyte Elastase (HLE), and its cross-reactivity with other related proteases. Experimental data is presented to aid researchers in designing robust validation strategies for complex biological samples.
Inhibitor Specificity Profile: A Quantitative Comparison
This compound is a widely utilized irreversible inhibitor of serine proteases. While it is a potent inhibitor of Human Leukocyte Elastase (HLE), it also exhibits significant activity against Cathepsin G and Proteinase 3.[1][2][3][4][5][6] For studies requiring high selectivity, alternative inhibitors may be more suitable. The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and selected alternatives against key neutrophil serine proteases.
| Inhibitor | Target Protease | IC50 | Ki | Selectivity Notes |
| This compound | Human Leukocyte Elastase (HLE) | Not Widely Reported | Not Widely Reported | Also inhibits Cathepsin G and Proteinase 3.[1][2][3][4][5][6] |
| Cathepsin G | Not Reported | Not Reported | ||
| Proteinase 3 | Not Reported | Not Reported | ||
| Sivelestat (ONO-5046) | Human Leukocyte Elastase (HLE) | 44 nM[7] | 200 nM[7] | Highly selective for HLE. Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM.[7] |
| Cathepsin G | > 100 µM[7] | Not Reported | ||
| Proteinase 3 | Not Reported | Not Reported | ||
| Alvelestat (AZD9668) | Neutrophil Elastase (NE) | pIC50: 7.9 nM | 9.4 nM | A selective inhibitor of neutrophil elastase. |
| Cathepsin G | Not Reported | Not Reported | ||
| Proteinase 3 | Not Reported | Not Reported | ||
| ZD-0892 | Human Neutrophil Elastase | Not Reported | 6.7 nM[8] | Selective for human neutrophil elastase over porcine pancreatic elastase (Ki: 200 nM).[8] |
| Cathepsin G | Not Reported | Not Reported | ||
| Proteinase 3 | Not Reported | Not Reported |
Note: IC50 and Ki values can vary depending on experimental conditions. Researchers should consider these values as a guide and perform their own validation experiments.
Key Signaling Pathways
To understand the potential biological consequences of inhibiting these proteases, it is crucial to consider their roles in various signaling pathways.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound in complex biological samples such as cell lysates or tissue homogenates requires a multi-pronged approach. Below are detailed protocols for key experiments.
Protease Activity Assay in Cell Lysates
This protocol describes a fluorometric assay to measure the activity of HLE, Cathepsin G, and Proteinase 3 in cell lysates and to assess the inhibitory effect of this compound.
Materials:
-
Cells of interest (e.g., neutrophils, cancer cell lines)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitor cocktail initially omitted)
-
This compound and alternative inhibitors
-
Fluorogenic substrates:
-
HLE: AAPV-AFC (or similar)
-
Cathepsin G: Suc-AAPF-pNA (or similar)
-
Proteinase 3: Boc-Ala-Ala-Nva-SBzl (or similar)
-
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Inhibitor Treatment:
-
In a 96-well plate, add a fixed amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add varying concentrations of this compound or an alternative inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 15-30 minutes.
-
-
Activity Measurement:
-
Prepare a substrate solution by diluting the specific fluorogenic substrate in Assay Buffer to the recommended concentration.
-
Add the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each condition.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Target Proteases
Western blotting can be used to confirm the presence and relative abundance of the target proteases in the biological sample and to observe any potential changes in their levels upon treatment.
Materials:
-
Cell lysate (prepared as in the activity assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for HLE, Cathepsin G, and Proteinase 3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
Immunoprecipitation-Western Blot for Target Engagement
To confirm that this compound directly interacts with its target proteases in a complex mixture, an immunoprecipitation (IP) experiment followed by Western blotting can be performed.
Materials:
-
Cell lysate
-
Primary antibodies for HLE, Cathepsin G, or Proteinase 3
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer
-
Western blotting reagents (as listed above)
Procedure:
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using elution buffer or by boiling in sample buffer.
-
Perform Western blot analysis on the eluted samples using an antibody that recognizes this compound (if available) or by observing a shift in the molecular weight of the target protease due to the covalent modification by the inhibitor.
-
By combining these experimental approaches, researchers can rigorously validate the specificity of this compound in their specific biological context and make informed decisions about its suitability for their research needs.
References
- 1. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
Control Experiments for MeOSuc-AAPV-CMK Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MeOSuc-AAPV-CMK, a potent irreversible inhibitor of neutrophil elastase, with alternative inhibitors. It includes detailed experimental protocols and supporting data to aid in the design and interpretation of studies involving neutrophil elastase inhibition.
Introduction to this compound and Alternatives
This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a widely used, cell-permeable inhibitor of neutrophil elastase. Its mechanism of action involves the chloromethyl ketone (CMK) moiety, which forms a covalent bond with a critical histidine residue in the active site of the enzyme, leading to irreversible inhibition. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator of inflammation and tissue damage in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.
This guide compares this compound with two other notable neutrophil elastase inhibitors: Sivelestat and Alvelestat (AZD9668). Sivelestat is a competitive inhibitor, while Alvelestat is a potent, selective, and orally bioavailable inhibitor. Understanding the distinct mechanisms and potencies of these inhibitors is crucial for selecting the appropriate tool for specific research questions.
Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against human neutrophil elastase (HNE). Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 Value (nM) | Mechanism of Action |
| This compound | Human Neutrophil Elastase | 0.5 - 1.3[1] | Irreversible, Covalent |
| Sivelestat | Human Neutrophil Elastase | 44[1] | Competitive, Reversible |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | ~12.6 (from pIC50 of 7.9) | Reversible |
Key Experimental Protocols and Control Experiments
To rigorously evaluate the efficacy and specificity of this compound treatment, a series of control experiments are essential. These controls help to validate the observed effects and rule out off-target or non-specific activities.
In Vitro Neutrophil Elastase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified neutrophil elastase.
Experimental Protocol:
-
Reagents:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
This compound and alternative inhibitors (dissolved in DMSO)
-
DMSO (vehicle control)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
In a 96-well microplate, add HNE to each well.
-
Add the diluted inhibitors or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each condition.
-
Control Experiments:
-
Vehicle Control: Treat HNE with the same concentration of DMSO used to dissolve the inhibitors. This control accounts for any effect of the solvent on enzyme activity.
-
No-Enzyme Control: Include wells with only the substrate and assay buffer to measure background fluorescence.
-
Positive Control: Use a well-characterized inhibitor of HNE as a positive control for inhibition.
-
Inactive Inhibitor Control: If available, use a structurally similar but inactive analog of this compound to demonstrate the specificity of the inhibition.
Western Blot for Substrate Degradation
This experiment assesses the ability of this compound to protect a known protein substrate from degradation by neutrophil elastase in a cellular context or with purified components.
Experimental Protocol:
-
Reagents:
-
Cell lysates or a purified protein substrate of neutrophil elastase (e.g., elastin, fibronectin).
-
Human neutrophil elastase.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Primary antibody against the substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Pre-incubate HNE with this compound or vehicle control.
-
Add the HNE-inhibitor mixture to the protein substrate and incubate at 37°C for a defined period.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody specific for the substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Control Experiments:
-
Substrate Only: Incubate the protein substrate without HNE to show its integrity over the incubation period.
-
Substrate + HNE (No Inhibitor): This shows the baseline degradation of the substrate by the enzyme.
-
Substrate + HNE + Vehicle: This controls for any effect of the inhibitor solvent.
Flow Cytometry for Neutrophil Activation
This technique can be used to assess the effect of this compound on neutrophil degranulation and the surface expression of activation markers.
Experimental Protocol:
-
Reagents:
-
Isolated human neutrophils.
-
Neutrophil stimulant (e.g., fMLP, PMA).
-
This compound.
-
Fluorescently labeled antibodies against neutrophil activation markers (e.g., CD11b, CD62L, CD63).
-
FACS buffer (e.g., PBS with 1% BSA).
-
-
Procedure:
-
Pre-incubate isolated neutrophils with this compound or vehicle control.
-
Stimulate the neutrophils with an agonist like fMLP or PMA.
-
Stain the cells with fluorescently labeled antibodies against surface markers.
-
Analyze the cells using a flow cytometer to quantify the expression of activation markers.
-
Control Experiments:
-
Unstimulated Neutrophils: This provides the baseline expression of surface markers.
-
Stimulated Neutrophils (No Inhibitor): This shows the maximal response to the stimulus.
-
Isotype Control Antibodies: Use isotype-matched control antibodies to account for non-specific antibody binding.
Cell Viability Assay
It is crucial to determine if the observed effects of this compound are due to specific enzyme inhibition rather than general cytotoxicity.
Experimental Protocol:
-
Reagents:
-
Neutrophils or other relevant cell lines.
-
This compound.
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain).
-
Culture medium.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere (if applicable).
-
Treat the cells with a range of concentrations of this compound.
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the desired duration.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
Control Experiments:
-
Untreated Cells: This represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the inhibitor.
-
Positive Control for Cytotoxicity: Cells treated with a compound known to induce cell death.
Visualizing Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Neutrophil elastase signaling pathway.
Caption: Workflow for inhibitor treatment.
Caption: Relationship of control experiments.
References
Comparative Guide to the Cross-Reactivity of MeOSuc-AAPV-CMK with other Serine Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of protease inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK), a well-known irreversible inhibitor of human neutrophil elastase (HNE), with other serine proteases. To offer a comprehensive perspective, its performance is compared with two other notable HNE inhibitors, Sivelestat and Alvelestat (AZD9668).
Inhibitor Overview
This compound is a peptide-based chloromethyl ketone that acts as a potent irreversible inhibitor of HNE. Its mechanism of action involves the formation of a covalent bond with the active site histidine residue of the protease.
Sivelestat is a competitive inhibitor of neutrophil elastase and is used clinically in some regions for the treatment of acute lung injury and acute respiratory distress syndrome.
Alvelestat (AZD9668) is an oral, selective, and reversible inhibitor of neutrophil elastase that has been investigated for the treatment of inflammatory lung diseases.[1]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its alternatives against a panel of serine proteases. The data is presented as the second-order rate constant (k_obs/[I]) for irreversible inhibitors or the inhibitory constant (Ki) and IC50 values for reversible inhibitors.
| Target Protease | This compound | Sivelestat | Alvelestat (AZD9668) |
| Human Neutrophil Elastase (HNE) | k_obs/[I] = 7.1 x 10^5 M⁻¹s⁻¹ | IC50 = 40 nM | Ki = 9.4 nM, IC50 = 12 nM[1] |
| Cathepsin G | Data not available | Data not available | >600-fold selective for HNE |
| Proteinase 3 | Data not available | Data not available | >600-fold selective for HNE |
| Chymotrypsin | Data not available | Data not available | Data not available |
| Trypsin | Data not available | Data not available | Data not available |
Note: The lack of readily available, directly comparable quantitative data for all inhibitors against the full panel of proteases highlights a gap in the published literature. The selectivity of Alvelestat is noted as being over 600-fold more selective for HNE compared to other serine proteases.
Mechanism of Action: Irreversible Inhibition by Chloromethyl Ketone
The diagram below illustrates the general mechanism of irreversible inhibition of a serine protease by a peptide chloromethyl ketone inhibitor like this compound.
Caption: Irreversible inhibition of a serine protease by this compound.
Experimental Protocols
This section details a representative experimental protocol for determining the cross-reactivity of this compound against various serine proteases. This protocol can be adapted for the evaluation of other inhibitors.
Objective: To determine the second-order rate constant of inhibition (k_obs/[I]) of this compound against a panel of serine proteases (Human Neutrophil Elastase, Cathepsin G, Proteinase 3, Chymotrypsin, and Trypsin).
Materials:
-
Enzymes: Purified human neutrophil elastase, cathepsin G, proteinase 3, bovine pancreatic chymotrypsin, and bovine pancreatic trypsin.
-
Inhibitor: this compound.
-
Substrates:
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (for Human Neutrophil Elastase)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (for Cathepsin G and Chymotrypsin)
-
Boc-Ala-Ala-Asn-p-nitroanilide (for Proteinase 3)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (for Trypsin)
-
-
Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of each enzyme in the assay buffer. The final concentration in the well should be determined empirically to give a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a stock solution of this compound in DMSO. Generate a series of dilutions in the assay buffer to achieve a range of final inhibitor concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the desired volume of the this compound dilution (or buffer for control).
-
Add the enzyme solution to each well and incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the corresponding chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Record data every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of substrate hydrolysis) for each reaction from the linear portion of the absorbance versus time plot.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (v_i/v_0, where v_i is the velocity in the presence of the inhibitor and v_0 is the velocity in the absence of the inhibitor) against the pre-incubation time.
-
The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations ([I]).
-
The slope of this second plot represents the second-order rate constant of inhibition (k_obs/[I]), which is a measure of the inhibitor's potency.
-
Adaptation for Reversible Inhibitors (Sivelestat, Alvelestat):
For reversible inhibitors, the pre-incubation step is not necessary. The inhibitor and enzyme are mixed, and the reaction is immediately initiated by the addition of the substrate. The inhibitory constant (Ki) is determined by measuring the initial velocities at various substrate and inhibitor concentrations and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.
References
A Comparative Guide to the Potency of MeOSuc-AAPV-CMK and Other Peptide Inhibitors of Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) and other key peptide and small molecule inhibitors of human neutrophil elastase (HNE). Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The development of potent and specific HNE inhibitors is a critical area of research for novel therapeutic interventions.
Data Presentation: Comparative Potency of HNE Inhibitors
The following table summarizes the in vitro potency of this compound alongside other notable HNE inhibitors, Sivelestat and Alvelestat. The data is presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values, which are key indicators of an inhibitor's efficacy. Lower values signify higher potency.
| Inhibitor | Type | Target(s) | IC50 (nM) | Ki (nM) | Source(s) |
| This compound | Peptide (Irreversible) | Neutrophil Elastase, Cathepsin G, Proteinase 3 | Not explicitly found in direct comparison | Not explicitly found in direct comparison | [1][2][3] |
| Sivelestat | Small Molecule (Reversible) | Neutrophil Elastase | 19 - 49 | Not specified | |
| Alvelestat (AZD9668) | Small Molecule (Reversible) | Neutrophil Elastase | ~12.6 (from pIC50 of 7.9) | 9.4 | [1][2] |
Note: The inhibitory values are sourced from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Irreversible Inhibition by this compound
This compound is a classic example of an irreversible inhibitor. Its mechanism of action involves the chloromethyl ketone (CMK) functional group, which acts as a "warhead." The peptide sequence (Ala-Ala-Pro-Val) guides the inhibitor to the active site of neutrophil elastase. Once positioned, the highly reactive CMK group forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad. This permanent modification of the active site renders the enzyme inactive.
Experimental Protocols: In Vitro Neutrophil Elastase Inhibition Assay
This section outlines a detailed protocol for determining the potency of inhibitors against human neutrophil elastase using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100
-
Inhibitor Stock Solutions (e.g., this compound, Sivelestat, Alvelestat) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HNE in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (typically at or below the Km value).
-
Prepare serial dilutions of the test inhibitors in assay buffer from the stock solutions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor solutions. For the control wells (no inhibitor), add 50 µL of assay buffer containing the same concentration of the inhibitor solvent.
-
Add 25 µL of the HNE working solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway: Role of Neutrophil Elastase in COPD
Neutrophil elastase plays a central role in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). Chronic exposure to irritants like cigarette smoke triggers an inflammatory response in the lungs, leading to the recruitment of neutrophils. These activated neutrophils release HNE, which degrades key components of the extracellular matrix, including elastin, leading to the destruction of alveolar walls and the development of emphysema. HNE also perpetuates the inflammatory cycle by cleaving and activating pro-inflammatory cytokines and inactivating endogenous protease inhibitors. HNE inhibitors, such as this compound, Sivelestat, and Alvelestat, act to block this destructive enzymatic activity.
References
A Comparative Review of Neutrophil Elastase Inhibitors: Alternatives to MeOSuc-AAPV-CMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available inhibitors of human neutrophil elastase (HNE), focusing on alternatives to the widely used research compound MeOSuc-AAPV-CMK. This document aims to assist researchers in selecting the most appropriate inhibitor for their specific in vitro and in vivo studies by presenting a detailed analysis of their performance, supported by experimental data.
Introduction to Neutrophil Elastase and its Inhibition
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release HNE, which plays a crucial role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated HNE activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage in various inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[2][3] Consequently, the inhibition of HNE is a significant therapeutic target.
This compound is a potent, irreversible inhibitor of HNE and has been a valuable tool in basic research.[4] However, its high reactivity and potential for off-target effects and toxicity limit its clinical applicability.[4] This has driven the development of alternative, more selective, and often reversible inhibitors with therapeutic potential. This guide focuses on three such alternatives: Sivelestat, Alvelestat (AZD9668), and BAY 85-8501.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its alternatives against human neutrophil elastase. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Selectivity Highlights |
| This compound | Irreversible Peptide Chloromethyl Ketone | kobs/[I] = 922 M-1s-1[4] | - | Also inhibits Cathepsin G and Proteinase 3.[5] |
| Sivelestat | Reversible Competitive | 44[5] | 200[5] | Highly specific for neutrophil elastase.[4] |
| Alvelestat (AZD9668) | Reversible Competitive | 12[4][6] | 9.4[4][6] | >600-fold more selective for neutrophil elastase over other serine proteases.[6][7] |
| BAY 85-8501 | Reversible Competitive | 0.065[4] | - | Highly potent and selective.[4] |
Experimental Protocols
In Vitro Fluorometric Neutrophil Elastase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against human neutrophil elastase using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460-500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor compounds in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the HNE solution.
-
Add 25 µL of the diluted inhibitor solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate hydrolysis (slope of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vivo Model of LPS-Induced Acute Lung Injury in Mice
This protocol outlines a widely used animal model to evaluate the in vivo efficacy of neutrophil elastase inhibitors in a setting of acute lung injury.[8][9][10]
Animal Model:
Procedure:
-
Induction of Lung Injury:
-
Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Intratracheally instill a sterile solution of lipopolysaccharide (LPS) from E. coli (typically 1-5 mg/kg body weight) in a small volume (e.g., 50 µL) of saline.[10][11] Control animals receive an equal volume of sterile saline.
-
-
Inhibitor Administration:
-
The neutrophil elastase inhibitor or vehicle control can be administered via various routes (e.g., intraperitoneal, intravenous, or oral) at a predetermined time point before or after LPS instillation.
-
-
Assessment of Lung Injury (typically 24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and perform a tracheostomy.
-
Lavage the lungs with a fixed volume of sterile saline.
-
Collect the BAL fluid and determine the total and differential cell counts (neutrophils, macrophages).
-
Measure the total protein concentration in the BAL fluid as an indicator of alveolar-capillary barrier permeability.
-
-
Histopathology:
-
Perfuse the lungs and fix them in formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the lung sections for evidence of inflammation, edema, and tissue damage.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid or lung homogenates using ELISA or other immunoassays.
-
-
Signaling Pathways and Experimental Workflows
Neutrophil Elastase Signaling in Inflammatory Lung Disease
Neutrophil elastase contributes to the pathogenesis of inflammatory lung diseases like COPD and ARDS through multiple signaling pathways. It can directly degrade extracellular matrix components and also activate pro-inflammatory signaling cascades, leading to further tissue damage and amplification of the inflammatory response.
Caption: Signaling pathway of neutrophil elastase in lung inflammation.
Experimental Workflow for In Vivo Testing of NE Inhibitors
The following diagram illustrates a typical workflow for evaluating the efficacy of neutrophil elastase inhibitors in a preclinical model of acute lung injury.
Caption: In vivo experimental workflow for NE inhibitor testing.
Conclusion
The landscape of neutrophil elastase inhibitors has evolved significantly, offering researchers a range of tools with distinct properties. While this compound remains a valuable reagent for in vitro studies, alternatives like Sivelestat, Alvelestat, and BAY 85-8501 provide improved selectivity and, in some cases, oral bioavailability, making them suitable for in vivo and translational research. The choice of inhibitor will ultimately depend on the specific experimental goals, whether it be potent and irreversible inhibition for biochemical assays or a selective, reversible inhibitor with a favorable pharmacokinetic profile for preclinical therapeutic studies. This guide provides a foundational comparison to aid in this selection process, empowering researchers to advance our understanding of neutrophil elastase in health and disease.
References
- 1. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase in the Pathogenesis of Chronic Obstructive Pulmonary Disease: A Review | Bentham Science [eurekaselect.com]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 4. i.oaes.cc [i.oaes.cc]
- 5. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
Justification for Using MeOSuc-AAPV-CMK Over Other Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neutrophil elastase inhibitor MeOSuc-AAPV-CMK with other common alternatives, offering experimental data and protocols to inform inhibitor selection for research and drug development.
Introduction to Neutrophil Elastase and its Inhibition
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon release during inflammation, it plays a crucial role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] This has made neutrophil elastase a significant therapeutic target.
This compound (N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible inhibitor of human neutrophil elastase (HNE).[3] Its mechanism involves the chloromethyl ketone (CMK) moiety, which forms a covalent bond with a critical histidine residue in the enzyme's active site. This guide compares the in vitro efficacy, selectivity, and mechanism of action of this compound with two other widely studied neutrophil elastase inhibitors: Sivelestat and AZD9668.
Comparative Performance of Neutrophil Elastase Inhibitors
The decision to use a particular inhibitor is often based on a combination of its potency, selectivity, and the nature of the intended experiment (in vitro vs. in vivo, isolated enzyme vs. cellular models). The following tables summarize key quantitative data for this compound, Sivelestat, and AZD9668.
Table 1: In Vitro Inhibition of Human Neutrophil Elastase
| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Mechanism |
| This compound | Not explicitly defined in direct comparative studies; significantly less effective in cellular models. | ~13,000 (in U937 cell lysates)[4] | Irreversible, covalent |
| Sivelestat | 19 - 49[5] | 200[5] | Competitive, reversible |
| AZD9668 | 7.9 - 12[6][7] | 9.4[6] | Reversible |
Table 2: Selectivity Profile of Neutrophil Elastase Inhibitors
| Inhibitor | Primary Target | Other Known Targets | Selectivity Notes |
| This compound | Neutrophil Elastase | Cathepsin G, Proteinase 3[3][8] | Broad-spectrum serine protease inhibitor. |
| Sivelestat | Neutrophil Elastase | None reported at 100 µM[5] | Highly selective for neutrophil elastase. |
| AZD9668 | Neutrophil Elastase | Minimal off-target effects reported.[9][10] | Highly selective for neutrophil elastase over other serine proteases. |
Justification for Selecting this compound
While Sivelestat and AZD9668 demonstrate higher potency and selectivity for neutrophil elastase in isolated enzyme assays, this compound remains a valuable tool for specific research applications due to its distinct mechanism of action and broader reactivity.
-
Irreversible Inhibition: The covalent modification of the enzyme by this compound provides a stable and long-lasting inhibition. This is particularly advantageous in experiments where a complete and sustained knockout of elastase activity is desired, or for studying the downstream consequences of permanent enzyme inactivation.
-
Broad-Spectrum Activity: Its ability to inhibit other neutrophil-derived serine proteases like cathepsin G and proteinase 3 can be beneficial in studies aiming to understand the collective role of these proteases in inflammatory processes.
-
Established Research Tool: this compound has been extensively used in the literature, providing a wealth of historical data and established protocols for its application in various experimental models, including in vivo studies of lung injury.[11]
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against purified human neutrophil elastase using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[4]
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)[4]
-
Inhibitors: this compound, Sivelestat, AZD9668
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[4]
Procedure:
-
Prepare stock solutions of inhibitors in an appropriate solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 2 µL of the inhibitor solution at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 25 µL of HNE solution (e.g., 0.5 nM final concentration) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (e.g., 10 µM final concentration) to all wells.
-
Immediately measure the fluorescence intensity kinetically over 10-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Selectivity Assay against Proteinase 3 and Cathepsin G
This protocol can be adapted from the neutrophil elastase assay to determine the selectivity of inhibitors.
Materials:
-
Human Proteinase 3, purified
-
Human Cathepsin G, purified
-
Specific fluorogenic substrates for Proteinase 3 and Cathepsin G (e.g., FRET-based substrates)[12]
-
The same buffer and instrumentation as the neutrophil elastase assay can often be used, but should be optimized for each enzyme.
Procedure:
-
Follow the same general procedure as the neutrophil elastase inhibition assay.
-
Substitute neutrophil elastase with either proteinase 3 or cathepsin G.
-
Use a substrate that is specific for the respective enzyme being tested.
-
Test a range of concentrations for each inhibitor against each enzyme.
-
Calculate the IC50 values for each inhibitor against proteinase 3 and cathepsin G and compare them to the IC50 value obtained for neutrophil elastase to determine the selectivity profile.
Visualizing Mechanisms and Pathways
Enzyme Inhibition Workflow
The following diagram illustrates the general workflow for assessing enzyme inhibition in vitro.
Caption: General workflow for an in vitro enzyme inhibition assay.
Neutrophil Elastase Inflammatory Signaling Pathway
Neutrophil elastase, upon release, can trigger pro-inflammatory signaling cascades in various cell types, such as epithelial cells.
Caption: Signaling pathway of NE-induced MUC1 expression.[13]
Mechanism of Irreversible Inhibition by this compound
The chloromethyl ketone moiety of this compound is key to its irreversible inhibitory action.
Caption: Irreversible inhibition of neutrophil elastase by this compound.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition [mdpi.com]
- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of alpha 1-proteinase inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone and specific beta-lactam inhibitors in an acute model of human polymorphonuclear leukocyte elastase-induced lung hemorrhage in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring elastase, proteinase 3 and cathepsin G activities at the surface of human neutrophils with fluorescence resonance energy transfer substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for MeOSuc-AAPV-CMK
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone), a potent, irreversible inhibitor of elastase and other serine proteases. Adherence to these procedures will mitigate potential health risks and environmental contamination.
This compound is a peptide derivative containing a reactive chloromethyl ketone (CMK) moiety. This functional group is responsible for its mechanism of action, forming a covalent bond with amino acid residues in the active site of target enzymes. This reactivity also necessitates careful handling and a dedicated disposal procedure involving chemical inactivation prior to final disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C22H35ClN4O7 |
| Molecular Weight | ~503.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Disposal Procedure: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the chemical inactivation and disposal of this compound. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Preparation of Inactivation Solution
Prepare a 1 M solution of sodium hydroxide (NaOH) in water. This alkaline solution will be used to hydrolyze the peptide bonds and the reactive chloromethyl ketone group, rendering the compound inactive.
Step 2: Chemical Inactivation
-
For solid this compound waste:
-
Carefully weigh the solid waste.
-
For every 1 gram of this compound, add at least 100 mL of the 1 M NaOH solution.
-
Stir the mixture at room temperature for a minimum of 24 hours to ensure complete inactivation.
-
-
For this compound solutions in organic solvents (e.g., DMSO, DMF):
-
It is crucial to first remove the organic solvent. This can be achieved through evaporation in a chemical fume hood or by using a rotary evaporator.
-
Once the solvent is removed, proceed with the inactivation of the resulting residue as described for solid waste. Do not add aqueous NaOH directly to concentrated organic solvents.
-
Step 3: Neutralization
After the 24-hour inactivation period, the alkaline solution must be neutralized before disposal.
-
Slowly and carefully add a 1 M solution of hydrochloric acid (HCl) to the inactivation mixture while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the HCl solution until the pH is between 6.0 and 8.0.
Step 4: Final Disposal
Once neutralized, the inactivated solution can be disposed of in accordance with local, state, and federal regulations for non-hazardous aqueous chemical waste. This typically involves disposal down the sanitary sewer with copious amounts of water. However, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Signaling pathway of this compound chemical inactivation.
Essential Safety and Operational Guide for Handling MeOSuc-AAPV-CMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C22H35ClN4O7 |
| Molecular Weight | 502.99 g/mol |
| CAS Number | 65144-34-5 |
| Appearance | Solid powder |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO and DMF |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) from one manufacturer indicates that this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is imperative to follow standard laboratory best practices for handling chemical compounds, especially those with reactive functional groups like chloromethyl ketones. The following PPE is mandatory when handling this compound in powder form or in solution:
-
Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Hand Protection : Chemical-resistant nitrile gloves are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn at all times.
-
Respiratory Protection : When handling the powder form, especially when weighing, it is crucial to work in a certified chemical fume hood to avoid inhalation of dust.[1]
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
